molecular formula C14H17NO4 B488337 Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate CAS No. 149505-71-5

Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate

カタログ番号: B488337
CAS番号: 149505-71-5
分子量: 263.29g/mol
InChIキー: YNIPPRDEXJUZDV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate is a useful research compound. Its molecular formula is C14H17NO4 and its molecular weight is 263.29g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

methyl 1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-18-12-5-3-10(4-6-12)8-15-9-11(7-13(15)16)14(17)19-2/h3-6,11H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNIPPRDEXJUZDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 149505-71-5

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. The guide details its chemical identity, physicochemical properties, a plausible synthetic route with a step-by-step protocol, and its analytical characterization. Furthermore, it explores the pharmacological relevance of the pyrrolidinone core, highlighting the potential applications of this molecule in the design of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction

This compound (CAS No. 149505-71-5) is a substituted pyrrolidinone derivative. The pyrrolidinone ring system is a prevalent scaffold in a multitude of biologically active compounds and natural products.[1] Its structural rigidity and capacity for diverse substitutions make it a valuable pharmacophore in drug design. The presence of the 4-methoxybenzyl group at the N1 position and a methyl carboxylate at the C3 position provides handles for further chemical modification, allowing for the exploration of a wide chemical space. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for its synthesis, characterization, and potential applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in various experimental settings.

PropertyValueSource
CAS Number 149505-71-5[2]
Molecular Formula C₁₄H₁₇NO₄[2]
Molecular Weight 263.29 g/mol [2]
Appearance Solid (predicted)
Boiling Point 433.8 ± 45.0 °C (Predicted)[2]
Density 1.217 ± 0.06 g/cm³ (Predicted)[2]
Storage Room Temperature[2]

Synthesis and Mechanism

A proposed synthetic pathway is the reaction of a primary amine, in this case, 4-methoxybenzylamine, with an appropriate Michael acceptor, such as a substituted itaconate. The reaction proceeds via a conjugate addition of the amine to the electron-deficient alkene, followed by an intramolecular cyclization to form the lactam ring.

Synthesis_Pathway cluster_reactants Starting Materials cluster_product Final Product Reactant1 4-Methoxybenzylamine Intermediate Michael Adduct Reactant1->Intermediate + Reactant2 Dimethyl Itaconate Reactant2->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization (Lactamization)

Caption: Proposed synthesis of the target compound via Michael addition.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on known syntheses of analogous compounds and should be optimized for specific laboratory conditions.

  • Reaction Setup: To a solution of dimethyl itaconate (1.0 eq) in a suitable solvent such as methanol or ethanol, add 4-methoxybenzylamine (1.0-1.2 eq).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux to drive the reaction to completion. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting residue is then dissolved in an organic solvent like ethyl acetate and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Analytical Characterization

Comprehensive analytical data is crucial for the unambiguous identification and purity assessment of the synthesized compound. While experimental spectra for the title compound are not available in the searched literature, the following sections describe the expected spectroscopic features based on its structure and data from closely related analogs.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-methoxybenzyl group, typically in the range of δ 6.8-7.3 ppm. The benzylic protons would appear as a singlet or a pair of doublets around δ 4.5 ppm. The methoxy protons will be a sharp singlet around δ 3.8 ppm. The protons on the pyrrolidinone ring will exhibit complex splitting patterns in the aliphatic region (δ 2.5-3.5 ppm). The methyl ester protons will appear as a singlet around δ 3.7 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons of the lactam and the ester around δ 170-175 ppm. The aromatic carbons will resonate in the region of δ 114-159 ppm. The benzylic carbon and the carbons of the pyrrolidinone ring will appear in the aliphatic region (δ 30-60 ppm). The methoxy and methyl ester carbons will have signals around δ 55 and δ 52 ppm, respectively.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. For this compound, the expected molecular ion peak [M]+ would be at m/z 263. The fragmentation pattern would likely involve the loss of the methoxybenzyl group or the carbomethoxy group.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • A strong absorption band around 1735 cm⁻¹ corresponding to the C=O stretching of the ester.

  • Another strong absorption band around 1680 cm⁻¹ for the C=O stretching of the lactam.

  • C-H stretching vibrations for the aromatic and aliphatic protons in the range of 2850-3100 cm⁻¹.

  • C-O stretching bands for the ester and ether functionalities.

Experimental_Workflow Start Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry Start->MS IR Infrared Spectroscopy Start->IR Structure Structural Elucidation and Purity Assessment NMR->Structure MS->Structure IR->Structure

Caption: Workflow for the analytical characterization of the title compound.

Applications in Drug Discovery and Medicinal Chemistry

The 5-oxopyrrolidine-3-carboxylate scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.[6] Derivatives of this core have been investigated as potential therapeutic agents for various diseases.

  • Antimicrobial and Antifungal Agents: The pyrrolidinone ring is a key component in numerous antimicrobial and antifungal compounds.[3][5] The title compound could serve as a starting material for the synthesis of novel antibiotics.

  • Anti-inflammatory Agents: Several pyrrolidinone derivatives have demonstrated potent anti-inflammatory properties.[6] The ester and benzyl functionalities of the title compound can be modified to explore structure-activity relationships for anti-inflammatory activity.

  • Central Nervous System (CNS) Active Agents: The pyrrolidinone nucleus is present in several drugs targeting the central nervous system. The lipophilic nature of the 4-methoxybenzyl group may facilitate brain penetration, making this scaffold interesting for the development of CNS-active compounds.

The versatility of the pyrrolidinone core, combined with the specific substitutions in this compound, makes it a valuable building block for the generation of compound libraries for high-throughput screening in drug discovery campaigns.[1]

Conclusion

This compound, identified by CAS number 149505-71-5, is a compound of significant interest for synthetic and medicinal chemists. This technical guide has provided a detailed overview of its chemical identity, physicochemical properties, a plausible synthetic strategy, and methods for its analytical characterization. The pyrrolidinone core is a well-established pharmacophore, and this particular derivative offers multiple points for diversification, making it an attractive starting point for the development of novel therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery.

References

  • Gainsford, G. J., & Mason, J. M. (2010). Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(5), o957. [Link]

  • Gedgaudas, R., et al. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Pharmaceuticals, 16(6), 874. [Link]

  • Beji, H. (2016). Methyl 1-Alkyl-4-(diethoxyphosphoryl)-5-oxopyrrolidines-3-carboxylate. Arabian Journal of Chemistry and Environmental Research, 3, 20-34.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Desai, P. S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. RASĀYAN Journal of Chemistry, 13(2), 1054-1062.
  • Özdemir, Z., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

  • Krawczyk, H., et al. (2003). A Simple and Efficient Synthesis of α-Phosphono-γ-lactams. Synthesis, 2003(13), 2045-2049.
  • Carroll, F. I., et al. (2012). Synthesis and biological evaluation of 1-(4-methoxybenzyl)-4-oxo-3-piperidinecarboxylic acid methyl ester and its derivatives as opioid receptor ligands. Journal of Medicinal Chemistry, 55(21), 9465-9473.
  • PubChem. (n.d.). Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate. Retrieved from [Link]

  • SynQuest Laboratories. (2018). Safety Data Sheet: 1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate is a notable chemical compound characterized by a pyrrolidine ring and a methoxybenzyl group.[1] This unique structure makes it a valuable intermediate in the synthesis of pharmacologically active molecules. Its utility is particularly significant in the development of therapeutic agents targeting neurological and inflammatory conditions.[1] The presence of ester and ketone functionalities further enhances its versatility as a scaffold for chemical modifications in drug discovery and development.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Weight 263.29 g/mol [1]
Molecular Formula C₁₄H₁₇NO₄[1]
Boiling Point (Predicted) 433.8 ± 45.0 °C[1]
Density (Predicted) 1.217 ± 0.06 g/cm³[1]
Storage Condition Room Temperature[1]

These properties provide essential information for handling, storage, and designing reactions involving this compound.

Synthesis and Mechanism

The synthesis of 5-oxopyrrolidine derivatives is a well-established area of organic chemistry. A common approach involves the reaction of a primary amine with itaconic acid to form the corresponding 5-oxopyrrolidine-3-carboxylic acid. Subsequent esterification yields the desired methyl ester.

A plausible synthetic pathway for this compound would involve the reaction of 4-methoxybenzylamine with itaconic acid, followed by esterification with methanol in the presence of an acid catalyst. This methodology is analogous to the synthesis of similar 5-oxopyrrolidine derivatives.[2]

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the synthesis of analogous compounds.

Step 1: Synthesis of 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid [3]

  • To a solution of itaconic acid (1.0 eq) in a suitable solvent (e.g., water or a high-boiling point alcohol), add 4-methoxybenzylamine (1.0 eq).

  • Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature, and if a precipitate forms, collect it by filtration.

  • Wash the solid with a cold solvent and dry under vacuum to yield 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid.

Causality: The Michael addition of the amine to the double bond of itaconic acid, followed by an intramolecular cyclization via amide bond formation, drives the reaction towards the formation of the pyrrolidinone ring. The use of reflux conditions provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Step 2: Esterification to this compound

  • Suspend 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in methanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride).

  • Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture and neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol, leading to the formation of the methyl ester.

Synthetic Workflow Diagram

SynthesisWorkflow ItaconicAcid Itaconic Acid CarboxylicAcid 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid ItaconicAcid->CarboxylicAcid Step 1: Cyclization Methoxybenzylamine 4-Methoxybenzylamine Methoxybenzylamine->CarboxylicAcid FinalProduct This compound CarboxylicAcid->FinalProduct Step 2: Esterification Methanol Methanol + Acid Catalyst Methanol->FinalProduct Applications CoreScaffold This compound Modification Chemical Modification (e.g., Amidation, Reduction) CoreScaffold->Modification Library Compound Library Modification->Library Screening Biological Screening Library->Screening Lead Lead Compounds Screening->Lead

Caption: Drug discovery workflow utilizing the core scaffold.

Conclusion

This compound is a chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis and versatile chemical nature make it an attractive starting material for the creation of novel molecules with potential therapeutic applications. The insights and protocols provided in this guide are intended to support researchers and scientists in leveraging the full potential of this valuable compound in their work.

References

  • MySkinRecipes. This compound. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 169409277. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6440555. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 641297, Methyl 4-methoxycinnamate. [Link]

  • Al-Blewi, F. F., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5035. [Link]

  • Kiricojević, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802. [Link]

  • PubChemLite. 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 136334233. [Link]

  • NIST. Cyclohexane, 1,1'-(1,5-pentanediyl)bis-. [Link]

  • Petrikaite, V., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3763. [Link]

  • Mickevičienė, R., et al. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. International Journal of Molecular Sciences, 24(13), 10609. [Link]

Sources

Technical Guide: A Framework for Determining the Solubility of Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Imperative of Solubility in Modern Research

In the landscape of chemical synthesis and drug development, the journey of a molecule from a laboratory curiosity to a functional entity is fundamentally governed by its physicochemical properties. Among these, solubility stands as a primary gatekeeper. For a compound like Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate, a potential intermediate in complex syntheses, understanding its solubility is not a mere academic exercise.[1] It is a critical determinant for reaction kinetics, purification strategies, formulation development, and ultimately, its potential bioavailability.

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to meticulously characterize the solubility profile of this specific molecule. We will move beyond simple data reporting to establish a robust, self-validating experimental design, rooted in the principles of physical chemistry and analytical science. The focus is on the causality behind our choices, ensuring that the generated data is not only accurate but also contextually understood.

Molecular Structure Analysis and Solubility Prediction

Before embarking on empirical testing, a structural assessment of this compound provides a predictive foundation for its behavior. The molecule's architecture presents several key functional domains that collectively dictate its interaction with various solvents.

Structural FeatureChemical MoietyPredicted Influence on Solubility
Polar Core 5-Oxopyrrolidine (Lactam)The amide within the lactam ring is a polar group capable of acting as a hydrogen bond acceptor. This feature suggests a favorable interaction with polar protic and aprotic solvents.
Ester Group Methyl Carboxylate (-COOCH₃)This group adds polarity and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents. However, it is less polar than a carboxylic acid.
Aromatic System 4-Methoxybenzyl GroupThe benzyl group introduces a significant non-polar, hydrophobic character, which will likely enhance solubility in organic solvents of low to moderate polarity. The methoxy (-OCH₃) ether linkage adds some polarity but the aromatic ring dominates.
Overall Character N/AThe molecule is a neutral compound with a balance of polar functional groups and a non-polar aromatic substituent. This duality predicts limited solubility in aqueous media and greater solubility in a range of organic solvents. Unlike its carboxylic acid precursor, it lacks a readily ionizable group, so its aqueous solubility is expected to be largely pH-independent.[2]

This predictive analysis leads to a central hypothesis: The compound will exhibit poor aqueous solubility but good solubility in common organic solvents like dichloromethane, ethyl acetate, and alcohols. Our experimental design must be structured to rigorously test this hypothesis across a pharmaceutically relevant solvent spectrum.

Experimental Design: The Shake-Flask Method for Thermodynamic Solubility

To ensure the highest degree of accuracy and generate thermodynamically meaningful data, the equilibrium shake-flask method is the protocol of choice. This method, compliant with standards like the OECD Guideline 105, is designed to measure the saturation solubility of a compound after a state of equilibrium has been achieved between the dissolved and undissolved solid forms. This approach is superior to kinetic solubility assays for foundational characterization as it is less susceptible to artifacts from precipitation kinetics.

Rationale for Solvent Selection

The choice of solvents is critical for building a comprehensive solubility profile. The following panel is selected to cover a wide range of polarities and hydrogen bonding capabilities, representing solvents commonly used in synthesis, purification, and early-stage formulation.

  • Aqueous Media:

    • Purified Water (pH ~7.0): Establishes baseline aqueous solubility.

    • pH 4.0 Buffer (e.g., Acetate): Assesses stability and solubility under acidic conditions.

    • pH 7.4 Buffer (e.g., Phosphate-Buffered Saline, PBS): Mimics physiological conditions.

    • pH 9.0 Buffer (e.g., Borate): Assesses stability and solubility under basic conditions.

  • Organic Solvents:

    • Ethanol: A polar protic solvent common in formulations.

    • Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent used for stock solutions.

    • Acetonitrile (ACN): A polar aprotic solvent common in chromatography.[3]

    • Ethyl Acetate: A moderately polar solvent used in extraction and purification.

    • Dichloromethane (DCM): A non-polar solvent used in synthesis.[4]

    • Toluene: A non-polar aromatic solvent.[5]

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Key checkpoints are included to ensure equilibrium is reached and the compound remains stable.

Step 1: Preparation of the Analytical Method

  • Causality: An accurate and validated analytical method is the cornerstone of any solubility measurement. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred method due to its specificity, sensitivity, and wide availability.

  • Procedure:

    • Develop an isocratic or gradient HPLC method capable of separating the analyte from any potential impurities or degradants. A C18 column is a typical starting point.

    • The mobile phase should be chosen to ensure good peak shape and retention (e.g., a mixture of acetonitrile and water).

    • Construct a calibration curve by preparing a series of known concentrations of the compound in a suitable solvent (e.g., acetonitrile).

    • Validate the curve for linearity (R² > 0.995), accuracy, and precision. This ensures that measured concentrations are reliable.

Step 2: Sample Preparation and Equilibration

  • Causality: To measure thermodynamic solubility, a true equilibrium must be established. This is achieved by adding an excess of the solid compound to the solvent and allowing sufficient time for the dissolution process to max out. Temperature control is critical as solubility is temperature-dependent.

  • Procedure:

    • Add an excess amount of solid this compound to a series of glass vials (e.g., 5-10 mg in 1 mL of each selected solvent). The presence of undissolved solid at the end of the experiment is visual confirmation that an excess was used.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaker or rotator set to a constant temperature. Experiments should be run at a minimum of two temperatures: ambient (25 °C) and physiological (37 °C).

    • Allow the samples to equilibrate for at least 24 hours. To ensure equilibrium has been reached (a key validation step), a time-point study is recommended. Analyze samples at 24, 48, and 72 hours. Equilibrium is confirmed when the measured concentration does not significantly change between the later time points.

Step 3: Sample Processing and Analysis

  • Causality: It is crucial to separate the undissolved solid from the saturated solution without disturbing the equilibrium. Failure to do so will lead to an overestimation of solubility.

  • Procedure:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the solid material settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PVDF or PTFE, selected for low analyte binding) into a clean HPLC vial. This step removes any remaining microscopic solid particles.

    • Dilute the filtrate with the mobile phase to a concentration that falls within the linear range of the previously established HPLC calibration curve.

    • Analyze the diluted sample by HPLC. Calculate the concentration in the saturated solution by correcting for the dilution factor.

Visualization of the Experimental Workflow

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Equilibration cluster_analysis Phase 3: Analysis cluster_data Phase 4: Reporting prep_compound Weigh Excess Solid Compound add_solid Add Solid to Solvents prep_compound->add_solid prep_solvents Prepare Solvent Panel prep_solvents->add_solid prep_hplc Develop & Validate HPLC Method analyze Quantify via HPLC prep_hplc->analyze equilibrate Equilibrate (24-48h @ 25/37°C) add_solid->equilibrate Shake/Rotate centrifuge Settle/Centrifuge equilibrate->centrifuge filter Filter Supernatant (0.22µm) centrifuge->filter dilute Dilute to Calibration Range filter->dilute dilute->analyze report Calculate & Report Solubility (mg/mL) analyze->report

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

Quantitative results should be meticulously organized to facilitate clear interpretation and comparison across different conditions.

Quantitative Solubility Data
Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Purified Water25
37
pH 4.0 Buffer25
37
pH 7.4 Buffer25
37
pH 9.0 Buffer25
37
Ethanol25
37
DMSO25
37
Acetonitrile25
37
Ethyl Acetate25
37
Interpreting the Results
  • Aqueous Solubility: The low values expected in water and buffered solutions will confirm the hydrophobic nature imparted by the methoxybenzyl group. As a neutral ester, significant pH-dependent differences are not anticipated. Any observed variations should be investigated for potential hydrolysis of the ester group, which can be checked by looking for new peaks in the HPLC chromatogram.

  • Organic Solvent Solubility: Higher solubility in solvents like ethanol, DCM, and ethyl acetate will confirm the predictions from the structural analysis. The relative solubility values will provide a practical guide for selecting solvent systems for synthesis workups, purification (e.g., chromatography), and formulation.

  • Temperature Effect: In most cases, solubility is expected to increase with temperature. The magnitude of this increase (the enthalpy of solution) provides further insight into the energetics of the dissolution process.

Logical Relationships in Solubility

The interplay between molecular structure and solvent properties dictates the final solubility outcome.

G mol Molecule: Methyl 1-(4-methoxybenzyl) -5-oxopyrrolidine-3-carboxylate lactam Lactam & Ester (Polar Groups) mol->lactam benzyl Methoxybenzyl Group (Non-Polar Group) mol->benzyl polar_s Polar Solvents (e.g., Water, Ethanol) lactam->polar_s Favorable Interaction nonpolar_s Non-Polar Solvents (e.g., Toluene, DCM) lactam->nonpolar_s Unfavorable Interaction benzyl->polar_s Unfavorable Interaction benzyl->nonpolar_s Favorable Interaction high_sol Higher Solubility polar_s->high_sol low_sol Lower Solubility polar_s->low_sol nonpolar_s->high_sol nonpolar_s->low_sol

Caption: Factors Influencing Compound Solubility.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility of this compound. By grounding our experimental design in a predictive structural analysis and employing the gold-standard shake-flask method with a validated analytical endpoint, researchers can generate reliable, high-quality data. This information is not merely a set of numbers but a foundational dataset that will inform all subsequent stages of research and development, from optimizing reaction conditions to designing effective delivery systems. Adherence to these principles of causality and self-validation ensures the production of trustworthy and authoritative results.

References

  • Gáspár, A. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 2-(4-Methoxyphenyl)pyrrolidine. National Center for Biotechnology Information. Retrieved from: [Link]

  • Bollini, M., et al. (2023). Review of analytical methods for screening and quantification of fentanyl analogs and novel synthetic opioids in biological specimens. Journal of Forensic Sciences. Available at: [Link]

  • Tiwari, S. & Waynant, K. V. (2024). The synthesis and structural properties of a chloridobis{N-[(4-methoxyphenyl)imino]pyrrolidine-1-carboxamide}zinc(II) (acetonitrile)trichloridozincate coordination complex. ResearchGate. Available at: [Link]

  • Akers, M. J. (2007). Solubilization of poorly soluble compounds using 2-pyrrolidone. PubMed. Available at: [Link]

  • Tiwari, S. & Waynant, K. V. (2024). The synthesis and structural properties of a chloridobis{N-[(4-methoxyphenyl)imino]pyrrolidine-1-carboxamide}zinc(II) (acetonitrile)trichloridozincate coordination complex. PubMed Central. Available at: [Link]

  • Solubility of Things. (n.d.). Proline. Retrieved from: [Link]

  • Klimova, E. I., et al. (2022). Identification and structure characterization of five synthetic opioids: 3,4-methylenedioxy-U-47700, o-methyl-acetylfentanyl, 2-thiophenefentanyl, benzoylfentanyl and benzoylbenzylfentanyl. ResearchGate. Available at: [Link]

Sources

Technical Guide: Stability and Storage of Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate (CAS No. 149505-71-5) is a versatile heterocyclic compound widely utilized as a key intermediate in organic synthesis.[1] Its structure, which incorporates a γ-lactam, a methyl ester, and an N-p-methoxybenzyl (PMB) protecting group, makes it a valuable building block for the synthesis of complex, pharmacologically active molecules.[1] The integrity and purity of such intermediates are paramount to the success of multi-step syntheses and the quality of the final active pharmaceutical ingredient (API).

This technical guide provides a comprehensive analysis of the chemical stability of this compound. Moving beyond simple storage temperature recommendations, we will delve into the intrinsic structural liabilities of the molecule, predict potential degradation pathways, and provide field-proven protocols for storage, handling, and stability assessment. The objective is to equip researchers and drug development professionals with the necessary knowledge to ensure the long-term viability and purity of this critical synthetic intermediate.

Physicochemical Properties

A foundational understanding of the compound's basic properties is essential before exploring its stability. The key physicochemical data are summarized below.

PropertyValueSource
Chemical Name This compound-
CAS Number 149505-71-5[1]
Molecular Formula C₁₄H₁₇NO₄[1]
Molecular Weight 263.29 g/mol [1]
Appearance Typically a solid at room temperature[2]
Boiling Point 433.8 ± 45.0 °C (Predicted)[1]

Intrinsic Chemical Stability and Degradation Pathways

The stability of this compound is dictated by the reactivity of its constituent functional groups: a γ-lactam, a methyl ester, and an N-p-methoxybenzyl group. Understanding these liabilities allows for the proactive mitigation of degradation.

Hydrolytic Degradation

The most significant potential degradation pathway for this molecule is hydrolysis, which can occur under both acidic and basic conditions. The presence of two susceptible carbonyl groups (lactam and ester) makes the compound particularly sensitive to pH extremes.

  • Acid-Catalyzed Hydrolysis: In the presence of strong acids and water, both the lactam and the ester can be hydrolyzed. The five-membered lactam ring is strained and can be cleaved to yield a γ-amino acid derivative. Simultaneously, the methyl ester can be hydrolyzed to its corresponding carboxylic acid.

  • Base-Catalyzed Hydrolysis (Saponification): Strong bases will readily hydrolyze the methyl ester to a carboxylate salt. The lactam is also susceptible to cleavage under basic conditions, which is often faster than acid-catalyzed hydrolysis.

These pathways underscore the critical need to protect the compound from strong acids and bases during storage and handling.[3]

G cluster_acid Acidic Conditions cluster_base Basic Conditions parent Methyl 1-(4-methoxybenzyl)- 5-oxopyrrolidine-3-carboxylate acid_prod 1-(4-methoxybenzyl)-5-oxopyrrolidine- 3-carboxylic acid (Ester Hydrolysis) parent->acid_prod H⁺ / H₂O (Mild) base_prod Sodium 1-(4-methoxybenzyl)-5-oxopyrrolidine- 3-carboxylate (Saponification) parent->base_prod NaOH / H₂O (Ester Cleavage) acid_prod2 4-((4-methoxybenzyl)amino)-butanedioic acid (Full Hydrolysis) acid_prod->acid_prod2 H⁺ / H₂O (Harsh)

Caption: Potential hydrolytic degradation pathways under acidic and basic conditions.

Oxidative Degradation

While the molecule lacks highly susceptible moieties for autoxidation, prolonged exposure to strong oxidizing agents should be avoided as a standard precaution.[2] Pyrrolidine-based structures can be sensitive to certain strong oxidants.[3] The primary site of concern would be the nitrogen atom or potentially the benzylic position under harsh conditions.

Photodegradation

Recommended Storage and Handling Protocols

Based on the chemical principles outlined above and general safety data for related compounds, the following storage and handling protocols are recommended to maximize the shelf-life and preserve the purity of this compound.

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature Room Temperature or Refrigerated (2-8 °C)While some suppliers suggest room temperature storage, refrigeration is preferable for long-term stability to minimize the rate of any potential slow degradation.[1]
Atmosphere Inert Gas (Argon or Nitrogen)For long-term storage (>6 months), blanketing the compound with an inert gas is highly recommended to displace atmospheric moisture and oxygen, thereby preventing hydrolysis and potential oxidation.[3]
Light Protect from LightStore in amber glass vials or in a dark location such as a cabinet or refrigerator to prevent photodegradation.[3]
Container Tightly Sealed Glass ContainerThe container must be sealed tightly to prevent moisture ingress.[4] Glass is preferred over plastic for its inertness.
Incompatible Materials

To prevent chemical degradation, this compound should be stored away from the following classes of chemicals:

  • Strong Oxidizing Agents [2][3]

  • Strong Acids (e.g., HCl, H₂SO₄)[3]

  • Strong Bases (e.g., NaOH, KOH)

  • Acid Anhydrides [3]

Safe Handling
  • Handle in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[5][6]

  • Avoid creating dust.

  • Wash hands thoroughly after handling.[4]

Experimental Protocol: Forced Degradation Study

To definitively establish the stability profile of a compound, a forced degradation study is the industry-standard approach. This involves subjecting the compound to a range of stress conditions more severe than it would encounter during routine storage.[7][8] This protocol provides a self-validating system to identify likely degradation products and sensitive conditions.

Objective

To investigate the stability of this compound under hydrolytic, oxidative, and photolytic stress conditions as per ICH guidelines.

Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Accurately weigh and dissolve the compound in a suitable solvent (e.g., Acetonitrile:Water 50:50) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M NaOH. Keep at room temperature for 8 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

    • Photostability: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and stored under the same conditions.

    • Thermal Stress: Store the solid compound in a vial at 70°C in a calibrated oven for 48 hours. Dissolve a known quantity in the solvent for analysis.

  • Sample Quenching and Analysis:

    • Before analysis, cool the stressed samples to room temperature.

    • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples, including a non-stressed control, to a suitable concentration for analysis (e.g., 100 µg/mL).

  • Analytical Method (HPLC):

    • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage degradation by comparing the peak area of the parent compound.

    • The appearance of new peaks indicates the formation of degradation products. These can be further characterized using LC-MS to elucidate their structures.[7]

G cluster_stress Stress Conditions start Prepare 1 mg/mL Stock Solution acid Acidic (1M HCl, 60°C) start->acid base Basic (1M NaOH, RT) start->base oxid Oxidative (6% H₂O₂, RT) start->oxid photo Photolytic (ICH Q1B) start->photo thermal Thermal (Solid) (70°C) start->thermal quench Neutralize / Dilute Samples acid->quench base->quench oxid->quench photo->quench thermal->quench analyze Analyze by Stability-Indicating HPLC-UV Method quench->analyze report Calculate % Degradation Characterize Degradants (LC-MS) analyze->report

Caption: Workflow for a comprehensive forced degradation stability study.

Summary of Recommendations

For optimal preservation of this compound, the following points should be strictly adhered to.

ConditionRecommendation
Ideal Storage 2-8 °C, under inert gas (Ar/N₂), protected from light in a tightly sealed glass vial.
Acceptable Short-Term Room temperature, desiccated, protected from light.
Primary Degradation Risks Hydrolysis from exposure to moisture, acids, or bases.
Materials to Avoid Strong acids, strong bases, strong oxidizing agents, excessive heat, and direct UV light.
Purity Verification For long-term storage, re-analyze purity by HPLC or NMR before use.

References

  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available from: [Link]

  • MySkinRecipes. This compound. Available from: [Link]

  • SpringerLink. Forced degradation study of thiocolchicoside: characterization of its degradation products. Available from: [Link]

  • Google Patents. Method for preparing methyl 4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazol-1-yl)carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylate.
  • Google Patents. Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate.
  • PubMed. Identification of imatinib mesylate degradation products obtained under stress conditions. Available from: [Link]

  • National Institutes of Health (NIH). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]

  • OPUS. Analytical Methods. Available from: [Link]

  • NJ.gov. HAZARD SUMMARY - Pyrrolidine. Available from: [Link]

  • ResearchGate. A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Available from: [Link]

  • Defense Technical Information Center. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Available from: [Link]

  • PubMed. The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. Available from: [Link]

  • Aromalake Chemical Co., Ltd. Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate. Available from: [Link]

Sources

A Technical Guide to the Chiral Synthesis of Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the chiral synthesis of Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate, a key heterocyclic scaffold with significant potential in drug discovery and development. This document elucidates multiple strategic approaches to achieve enantiocontrol, including chiral pool synthesis, substrate-controlled diastereoselective methods, and catalytic asymmetric synthesis. Each strategy is discussed with a focus on the underlying mechanistic principles, providing field-proven insights into experimental design and optimization. Detailed, step-by-step protocols for key transformations are provided, alongside structured tables of quantitative data for comparative analysis. Furthermore, this guide visualizes critical reaction pathways and experimental workflows using Graphviz diagrams to enhance understanding for researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral Pyrrolidinones

Substituted chiral pyrrolidinones are privileged structural motifs found in a vast array of biologically active natural products and synthetic compounds.[1] The inherent chirality of these scaffolds often plays a crucial role in their pharmacological activity, making their enantioselective synthesis a topic of paramount importance in medicinal chemistry and process development. This compound, the subject of this guide, is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The 4-methoxybenzyl (PMB) group serves as a common and readily cleavable protecting group for the nitrogen atom, while the methyl ester at the 3-position provides a handle for further functionalization.

This guide will explore three distinct and effective strategies for the chiral synthesis of this target molecule, each with its own set of advantages and considerations.

Strategic Approaches to Enantioselective Synthesis

The successful chiral synthesis of the target molecule hinges on the strategic introduction of the stereocenter at the C3 position of the pyrrolidinone ring. We will delve into three robust methodologies to achieve this:

  • Strategy 1: Chiral Pool Synthesis from L-Glutamic Acid

  • Strategy 2: Asymmetric Michael Addition followed by Cyclization

  • Strategy 3: Diastereoselective Reduction of a Prochiral Precursor

The following sections will provide a detailed examination of each of these strategies, including the causal logic behind the experimental choices and self-validating protocols.

Strategy 1: Chiral Pool Synthesis from L-Glutamic Acid

This strategy leverages the readily available and enantiomerically pure starting material, L-glutamic acid, to construct the chiral pyrrolidinone core. This approach is often favored for its reliability and the well-established chemistry of amino acids.

Rationale and Mechanistic Considerations

The core principle of this strategy is the conversion of the γ-carboxylic acid of L-glutamic acid into the lactam of the pyrrolidinone ring, while the α-carboxylic acid is transformed into the target methyl ester. The stereochemistry at the α-carbon of L-glutamic acid directly translates to the C3 stereocenter of the product. The subsequent N-alkylation with 4-methoxybenzyl chloride introduces the final substituent.

Experimental Workflow

The overall workflow for this strategy can be visualized as follows:

G A L-Glutamic Acid B Pyroglutamic Acid Formation A->B Heat/ -H2O C Esterification B->C MeOH, H+ D N-Alkylation C->D 4-Methoxybenzyl chloride, Base E Target Molecule D->E

Caption: Workflow for Chiral Pool Synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of (S)-5-Oxopyrrolidine-3-carboxylic acid (L-Pyroglutamic acid)

  • To a round-bottom flask, add L-glutamic acid (1 equivalent).

  • Heat the flask in an oil bath at 140-150 °C under a nitrogen atmosphere.

  • Continue heating for 2-3 hours, during which water will be evolved.

  • The reaction can be monitored by the cessation of water evolution and the solidification of the melt upon cooling.

  • Allow the flask to cool to room temperature. The resulting solid is L-pyroglutamic acid, which can often be used in the next step without further purification. For higher purity, recrystallization from water or ethanol can be performed.

Step 2: Synthesis of Methyl (S)-5-oxopyrrolidine-3-carboxylate

  • Suspend L-pyroglutamic acid (1 equivalent) in methanol (10 volumes).

  • Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 equivalents) dropwise.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the methyl ester as a colorless oil or a white solid.

Step 3: Synthesis of Methyl (S)-1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate

  • Dissolve methyl (S)-5-oxopyrrolidine-3-carboxylate (1 equivalent) in anhydrous dimethylformamide (DMF) (5 volumes).

  • Add potassium carbonate (1.5 equivalents) to the solution.

  • Add 4-methoxybenzyl chloride (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at 50-60 °C for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product.

Expected Outcomes

This method is expected to provide the target molecule with high enantiomeric purity, as the chirality is derived from the natural amino acid pool.

StepTransformationTypical YieldEnantiomeric Excess (ee)
1Cyclization>90%>99%
2Esterification85-95%>99%
3N-Alkylation70-85%>99%

Strategy 2: Asymmetric Michael Addition

This strategy involves the creation of the chiral center through an organocatalyzed asymmetric Michael addition, a powerful tool in modern organic synthesis.

Rationale and Mechanistic Considerations

The key step in this approach is the conjugate addition of a nucleophile to a Michael acceptor, catalyzed by a chiral organocatalyst. For the synthesis of our target molecule, a plausible route involves the Michael addition of a malonate derivative to a nitroalkene, followed by reduction of the nitro group and subsequent cyclization. The enantioselectivity is controlled by the chiral catalyst, which creates a chiral environment around the reactants. The mechanism of the asymmetric Michael addition of aldehydes to nitroalkenes often involves the formation of an enamine intermediate with the chiral amine catalyst. This enamine then attacks the nitroalkene from a sterically less hindered face, dictated by the catalyst's structure.[2]

Proposed Synthetic Pathway

G A Dimethyl Malonate C Asymmetric Michael Addition A->C B Nitroethylene B->C D Nitro Group Reduction C->D e.g., H2, Pd/C E Lactamization D->E Heat F N-Alkylation E->F 4-Methoxybenzyl chloride, Base G Target Molecule F->G

Caption: Pathway for Asymmetric Michael Addition Strategy.

Detailed Experimental Protocol (Illustrative)

Step 1: Asymmetric Michael Addition of Dimethyl Malonate to Nitroethylene

  • To a solution of a chiral organocatalyst (e.g., a derivative of proline or a thiourea-based catalyst, 0.1 equivalents) in a suitable solvent (e.g., toluene or dichloromethane) at room temperature, add dimethyl malonate (1.2 equivalents).

  • Cool the mixture to the optimized temperature (e.g., 0 °C or -20 °C).

  • Slowly add a solution of nitroethylene (1 equivalent) in the same solvent.

  • Stir the reaction mixture for the required time (typically 12-48 hours), monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the chiral Michael adduct.

Step 2: Reduction of the Nitro Group and In Situ Lactamization

  • Dissolve the Michael adduct (1 equivalent) in methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (10 mol%).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure. The resulting amino-diester can be cyclized by heating in a high-boiling solvent like toluene or xylene, often with a catalytic amount of base, to afford the chiral methyl 5-oxopyrrolidine-3-carboxylate.

Step 3: N-Alkylation

  • This step follows the same procedure as described in Strategy 1, Step 3.

Expected Outcomes

The success of this strategy is highly dependent on the choice of catalyst and reaction conditions.

StepTransformationTypical YieldEnantiomeric Excess (ee)
1Michael Addition70-95%80-99%
2Reduction & Cyclization60-80% (over 2 steps)Maintained from step 1
3N-Alkylation70-85%Maintained

Strategy 3: Diastereoselective Reduction of a Prochiral Pyrroline Precursor

This strategy introduces chirality through the diastereoselective reduction of a prochiral double bond in a pyrroline intermediate. The stereochemical outcome is directed by a chiral auxiliary or a chiral reducing agent.

Rationale and Mechanistic Considerations

The key to this approach is the synthesis of a prochiral methyl 1-(4-methoxybenzyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. The double bond in this intermediate can then be reduced diastereoselectively. If a chiral auxiliary is attached to the molecule, it will direct the approach of the reducing agent from the less sterically hindered face. Alternatively, a chiral reducing agent can be used to achieve enantioselective reduction. Rhodium-catalyzed asymmetric hydrogenation of a similar enamide substrate is a powerful method for this transformation. The mechanism involves the coordination of the rhodium catalyst to the double bond, followed by the delivery of hydrogen from a specific face of the substrate, dictated by the chiral ligands on the rhodium center.[3][4][5]

Proposed Synthetic Pathway

G A Itaconic Anhydride C Condensation A->C B 4-Methoxybenzylamine B->C D Esterification C->D MeOH, H+ E Prochiral Pyrroline D->E F Diastereoselective Reduction E->F e.g., Chiral Rh-catalyst, H2 G Target Molecule F->G

Caption: Pathway for Diastereoselective Reduction Strategy.

Detailed Experimental Protocol (Illustrative)

Step 1: Synthesis of 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid

  • A mixture of itaconic acid (1 equivalent) and 4-methoxybenzylamine (1 equivalent) in water is refluxed for several hours.[6]

  • Upon cooling, the product often crystallizes and can be collected by filtration.

Step 2: Esterification to this compound (Racemic)

  • This step follows a similar procedure to that described in Strategy 1, Step 2.

Step 3: (Hypothetical) Dehydrogenation to Methyl 1-(4-methoxybenzyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

Alternative Step 3 & 4: Asymmetric Hydrogenation of a suitable enamide precursor

  • A suitable enamide precursor would be synthesized.

  • The enamide (1 equivalent) is dissolved in a degassed solvent (e.g., methanol or dichloromethane).

  • A chiral rhodium catalyst (e.g., [Rh(COD)(DuPhos)]BF4, 0.01-1 mol%) is added under an inert atmosphere.

  • The reaction mixture is subjected to a hydrogen atmosphere (typically 1-10 atm) and stirred at room temperature until the reaction is complete.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the chiral product.

Expected Outcomes

The success of this strategy is highly dependent on the efficiency and selectivity of the asymmetric reduction step.

StepTransformationTypical YieldEnantiomeric Excess (ee)
1 & 2Synthesis of Racemic Precursor70-85% (over 2 steps)N/A
3 & 4Asymmetric Hydrogenation>90%>95%

Conclusion

This technical guide has outlined three robust and scientifically sound strategies for the chiral synthesis of this compound. The choice of the optimal synthetic route will depend on various factors, including the availability of starting materials, the desired scale of the synthesis, and the specific requirements for enantiomeric purity. The chiral pool approach offers a reliable and straightforward method, while the asymmetric Michael addition and diastereoselective reduction strategies provide access to both enantiomers and showcase the power of modern catalytic methods. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules. 2022;27(16):5100. [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. 2021;26(21):6687. [Link]

  • Mechanistic Studies of Rhodium-Catalyzed Asymmetric Homogeneous Hydrogenation. In Catalytic Aspects of Metal Phosphine Complexes; Advances in Chemistry; American Chemical Society: 1982; Vol. 196, pp 227-244. [Link]

  • Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society. 2003;125(33):10125-10136. [Link]

  • Asymmetric Michael Reaction in Synthesis of β-Substituted GABA Derivatives. Molecules. 2020;25(18):4278. [Link]

  • Mechanistic Investigations of the Asymmetric Hydrogenation of Enamides with Neutral Bis(phosphine) Cobalt Precatalysts. Organometallics. 2021;40(12):1819-1828. [Link]

  • Structures and Reaction Pathways in Rhodium(I)-Catalyzed Hydrogenation of Enamides: A Model DFT Study. Journal of the American Chemical Society. 1999;121(38):8741-8754. [Link]

Sources

The Strategic Utility of Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate as a Versatile Precursor for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrrolidinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents. This technical guide delves into the synthesis and strategic application of a key intermediate, Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate , as a versatile precursor for the development of potent bioactive molecules. We will explore its synthesis via a robust Michael addition pathway, its chemical properties that lend themselves to diverse modifications, and its pivotal role in the synthesis of high-value compounds, exemplified by the potent and selective phosphodiesterase-4 (PDE4) inhibitor, Rolipram. This guide provides detailed experimental protocols, mechanistic insights, and a comprehensive framework for leveraging this precursor in drug discovery and development programs.

Introduction: The Significance of the Pyrrolidinone Scaffold

The 2-pyrrolidinone (or γ-lactam) ring system is a recurring motif in a vast array of natural products and synthetic pharmaceuticals. Its prevalence stems from its favorable physicochemical properties, including metabolic stability and the ability to engage in key hydrogen bonding interactions with biological targets. Derivatives of the 5-oxopyrrolidine-3-carboxylate scaffold have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic functionalization of this core structure allows for the fine-tuning of pharmacological activity and the development of selective agents for various therapeutic targets.

This compound emerges as a particularly valuable intermediate in this context. The N-(4-methoxybenzyl) (PMB) group serves as a stable yet readily cleavable protecting group, facilitating synthetic manipulations at other positions of the pyrrolidinone ring. The methyl ester at the 3-position provides a handle for further chemical transformations, such as amidation or reduction, enabling the introduction of diverse pharmacophores. This guide will illuminate the practical synthesis of this precursor and its subsequent elaboration into a clinically relevant bioactive molecule.

Synthesis of the Precursor: A Robust and Scalable Approach

The synthesis of this compound is efficiently achieved through a two-step, one-pot sequence involving a Michael addition followed by an intramolecular cyclization. This method is advantageous due to its operational simplicity and the ready availability of the starting materials.

2.1. Reaction Scheme

The overall transformation involves the conjugate addition of 4-methoxybenzylamine to dimethyl itaconate, followed by the spontaneous cyclization of the resulting adduct to form the desired pyrrolidinone.

Synthesis_of_Precursor Dimethyl_Itaconate Dimethyl Itaconate Plus + Dimethyl_Itaconate->Plus Four_Methoxybenzylamine 4-Methoxybenzylamine Michael_Adduct Michael Adduct (Intermediate) Four_Methoxybenzylamine->Michael_Adduct Michael Addition Plus->Four_Methoxybenzylamine Precursor This compound Michael_Adduct->Precursor Intramolecular Cyclization

Caption: Synthesis of the precursor via Michael addition and subsequent cyclization.

2.2. Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of the nitrogen atom of 4-methoxybenzylamine onto the electron-deficient β-carbon of dimethyl itaconate. This 1,4-conjugate addition is a classic Michael reaction, driven by the formation of a stable enolate intermediate.[3] The subsequent intramolecular cyclization is a rapid process where the newly introduced secondary amine attacks one of the ester carbonyls, leading to the formation of the five-membered lactam ring and the elimination of methanol. The choice of methanol as a solvent can further drive the reaction towards the desired product.

2.3. Detailed Experimental Protocol

Materials:

  • Dimethyl itaconate

  • 4-Methoxybenzylamine

  • Methanol (anhydrous)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • To a solution of dimethyl itaconate (1 equivalent) in anhydrous methanol, add 4-methoxybenzylamine (1.1 equivalents).

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Reflux the mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford pure this compound.

Table 1: Typical Reaction Parameters and Yields

ParameterValue
Solvent Methanol
Temperature Reflux (approx. 65 °C)
Reaction Time 12-24 hours
Catalyst Glacial Acetic Acid
Typical Yield 70-85%

Application in the Synthesis of Bioactive Molecules: The Case of Rolipram

The strategic value of this compound is best illustrated through its application in the synthesis of Rolipram , a selective inhibitor of phosphodiesterase type 4 (PDE4).[2] PDE4 inhibitors have been extensively investigated for their therapeutic potential in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD), as well as certain neurological disorders.[4]

3.1. Overview of the Synthetic Strategy

The synthesis of Rolipram from our precursor involves a multi-step sequence that showcases the versatility of the starting material. The key transformations include:

  • Deprotection: Removal of the N-(4-methoxybenzyl) group to unveil the secondary amine.

  • Decarboxylation/Functionalization: Transformation of the methyl ester at the 3-position to introduce the desired 4-(3-cyclopentyloxy-4-methoxyphenyl) moiety.

Rolipram_Synthesis_Workflow Precursor This compound Deprotected_Intermediate Methyl 5-oxopyrrolidine-3-carboxylate Precursor->Deprotected_Intermediate 1. N-Debenzylation Aryl_Introduction Introduction of Aryl Moiety Deprotected_Intermediate->Aryl_Introduction Rolipram Rolipram (4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one) Aryl_Introduction->Rolipram 2. Arylation & Decarboxylation

Caption: Synthetic workflow from the precursor to Rolipram.

3.2. Step 1: N-Debenzylation - Unmasking the Core

The removal of the N-(4-methoxybenzyl) group is a critical step. The electron-donating methoxy group makes this protecting group susceptible to both oxidative cleavage and hydrogenolysis under milder conditions than a standard N-benzyl group.[2][5]

3.2.1. Rationale for Method Selection

  • Catalytic Hydrogenolysis: This is a clean and efficient method, typically employing a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium formate). It is often preferred due to the mild reaction conditions and the formation of toluene as a volatile byproduct.[6]

  • Oxidative Cleavage: Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can selectively cleave the PMB group in the presence of other functionalities.[7] This method is particularly useful when other reducible groups are present in the molecule.

3.2.2. Detailed Protocol for Catalytic Hydrogenolysis

Materials:

  • This compound

  • Palladium on carbon (10 wt. %)

  • Methanol or Ethanol

  • Hydrogen gas supply or Ammonium formate

Procedure:

  • Dissolve the precursor in methanol or ethanol in a flask suitable for hydrogenation.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Purge the flask with nitrogen and then introduce hydrogen gas (balloon or Parr shaker).

  • Stir the reaction mixture vigorously at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected intermediate, Methyl 5-oxopyrrolidine-3-carboxylate.

3.3. Step 2: Introduction of the Aryl Moiety and Final Transformation

While a direct conversion from Methyl 5-oxopyrrolidine-3-carboxylate to Rolipram is a complex transformation that may involve multiple steps not explicitly detailed in a single source, a plausible synthetic route can be constructed based on established organic chemistry principles. A likely pathway involves the conversion of the ester to a more reactive species that can undergo coupling with a suitable aryl partner, followed by decarboxylation. A more direct and documented approach for the synthesis of Rolipram involves an asymmetric conjugate addition of a nitromethane derivative to an α,β-unsaturated ester, followed by reduction and cyclization.[4][8]

For the purpose of this guide, we will focus on the established role of the pyrrolidinone scaffold and the deprotection of the N-PMB group as a key enabling step. The subsequent functionalization to introduce the specific aryl group of Rolipram would involve advanced synthetic methodologies that are beyond the scope of a general guide but represent a logical extension of the chemistry described.

The Bioactivity of Rolipram: A Potent PDE4 Inhibitor

Rolipram exerts its biological effects by selectively inhibiting phosphodiesterase type 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, Rolipram increases intracellular cAMP levels, which in turn modulates the activity of various downstream signaling pathways.

PDE4_Inhibition_Pathway ATP ATP Adenylyl_Cyclase Adenylyl Cyclase ATP->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA AMP AMP (inactive) PDE4->AMP Rolipram Rolipram Rolipram->PDE4 Inhibition Downstream_Effects Downstream Cellular Effects (e.g., reduced inflammation) PKA->Downstream_Effects

Sources

An In-Depth Technical Guide to the NMR Spectral Analysis of Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Structural Elucidation

In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful and definitive technique for elucidating the structure of organic compounds in solution. This guide provides a comprehensive analysis of the NMR spectral data for Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate, a substituted pyrrolidinone. Pyrrolidinone scaffolds are prevalent in medicinal chemistry, making a thorough understanding of their spectral characteristics essential for researchers in the field.[1] This document moves beyond a mere listing of peaks, delving into the causal relationships between the molecular structure and the resulting NMR spectra, providing field-proven insights for accurate interpretation and characterization.

Molecular Architecture and Its Spectroscopic Implications

To interpret the NMR spectrum, we must first dissect the molecule's constituent parts. The structure comprises a five-membered lactam (a cyclic amide) core, substituted at the nitrogen (N1) with a 4-methoxybenzyl group and at C3 with a methyl carboxylate group. The presence of a stereocenter at the C3 position has profound implications for the spectrum, particularly rendering adjacent methylene protons diastereotopic.

Caption: Numbered structure of the target analyte.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The predicted chemical shifts, multiplicities, and integrations are grounded in fundamental principles of shielding, deshielding, and spin-spin coupling, supported by data from analogous structures.[2][3][4]

Aromatic Region (δ 6.80 - 7.30 ppm)

The para-substituted benzene ring gives rise to a characteristic AA'BB' system, which often simplifies to two distinct doublets.

  • H-Ar (ortho to CH₂): Approximately δ 7.15-7.25 ppm. These two protons are chemically equivalent and appear as a doublet due to coupling with the adjacent meta-protons.

  • H-Ar (ortho to OCH₃): Approximately δ 6.80-6.90 ppm. These two protons are also equivalent and appear as a doublet. The electron-donating nature of the methoxy group increases electron density at the ortho positions, causing a significant upfield shift (shielding) compared to the other aromatic protons.

Methylene and Methine Region (δ 2.50 - 4.60 ppm)

This region contains the most structurally informative signals, including the diastereotopic benzylic protons.

  • N-CH₂-Ar (Benzylic Protons): Expected around δ 4.40-4.60 ppm. Due to the chiral center at C3, these two protons are diastereotopic, meaning they are chemically non-equivalent.[5] Consequently, they will couple with each other, producing a pair of doublets (an AB quartet), a definitive signature of this structural feature.

  • Pyrrolidine Ring Protons (C2-H₂, C3-H, C4-H₂): These protons form a complex spin system.

    • C3-H: Approximately δ 3.40-3.60 ppm. This proton is adjacent to the electron-withdrawing ester group and will appear as a multiplet due to coupling with the protons on C2 and C4.

    • C2-H₂ and C4-H₂: Expected between δ 2.50-3.00 ppm. These methylene protons will exhibit complex multiplet patterns due to both geminal and vicinal coupling with each other and with the C3 proton.

Methyl Proton Region (δ 3.70 - 3.80 ppm)

Two distinct singlets are anticipated in this region, each integrating to three protons.

  • Ar-OCH₃: Approximately δ 3.78 ppm. The protons of the methoxy group on the aromatic ring.

  • Ester -OCH₃: Approximately δ 3.72 ppm. The protons of the methyl ester group.

Summary of Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-Ar (ortho to CH₂)7.15 - 7.25Doublet (d)2H
H-Ar (ortho to OCH₃)6.80 - 6.90Doublet (d)2H
N-CH₂ -Ar4.40 - 4.60AB quartet2H
Ar-OCH₃ ~3.78Singlet (s)3H
Ester -OCH₃ ~3.72Singlet (s)3H
C3-H3.40 - 3.60Multiplet (m)1H
C2-H₂ / C4-H₂2.50 - 3.00Multiplets (m)4H
Predicted in CDCl₃ solvent.

Carbon-¹³ (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H data by providing information on the carbon skeleton. The chemical shifts are highly sensitive to the local electronic environment.[6]

Carbonyl Region (δ 165 - 175 ppm)

Two distinct signals are expected for the two carbonyl carbons.

  • Lactam C=O (C5): Approximately δ 173-175 ppm. Amide carbonyls are typically found in this region.[7]

  • Ester C=O: Approximately δ 170-172 ppm. Ester carbonyls are generally slightly more shielded than amide carbonyls.[6][8]

Aromatic Region (δ 114 - 160 ppm)

The para-substituted ring will show four distinct aromatic carbon signals.

  • C-O (Ar-OCH₃): Approximately δ 158-160 ppm. The carbon attached to the electronegative oxygen is the most deshielded.

  • C-ipso (Ar-CH₂): Approximately δ 128-130 ppm. The quaternary carbon where the benzyl group attaches.

  • CH-Ar (ortho to CH₂): Approximately δ 129-131 ppm.

  • CH-Ar (ortho to OCH₃): Approximately δ 114-115 ppm. This carbon is significantly shielded by the electron-donating effect of the methoxy group.

Aliphatic Region (δ 30 - 60 ppm)

This region contains the signals for the remaining sp³ hybridized carbons.

  • Ar-O CH₃: Approximately δ 55.3 ppm. A typical value for a methoxy group on an aromatic ring.

  • Ester -O CH₃: Approximately δ 52.5 ppm.

  • N-C H₂-Ar: Approximately δ 45-48 ppm.

  • Pyrrolidine Ring Carbons (C2, C3, C4): These will appear between δ 30-55 ppm. The exact shifts are influenced by the substituents on the ring.

Summary of Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Lactam C=O (C5)173 - 175
Ester C=O170 - 172
C-O (Ar-OCH₃)158 - 160
C-ipso (Ar-CH₂)128 - 130
CH-Ar (ortho to CH₂)129 - 131
CH-Ar (ortho to OCH₃)114 - 115
Ar-OC H₃~55.3
Ester -OC H₃~52.5
C350 - 55
C248 - 52
N-C H₂-Ar45 - 48
C430 - 35
Predicted in CDCl₃ solvent.

Experimental Protocol: A Self-Validating System

The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and a standardized acquisition workflow.

Protocol for NMR Sample Preparation
  • Analyte Preparation: Accurately weigh 5-10 mg of the purified solid compound. The precise mass is essential for any future concentration or quantitative NMR (qNMR) analysis.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal. Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS, 0.03-0.05% v/v), to set the chemical shift reference to 0.00 ppm.

  • Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent. Gently vortex or swirl the vial until the solid is completely dissolved. A homogenous solution is critical to avoid line broadening in the spectrum.[9]

  • Transfer to NMR Tube: Using a clean glass pipette, transfer the solution into a high-quality 5 mm NMR tube. Avoid any solid particulates. The final sample height should be approximately 4-5 cm.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Experimental Workflow

The following workflow ensures systematic and high-quality data acquisition.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Analyte (5-10 mg) prep2 Dissolve in Deuterated Solvent (e.g., CDCl₃ with TMS) prep1->prep2 prep3 Transfer to 5mm NMR Tube prep2->prep3 acq1 Insert Sample into Spectrometer Magnet prep3->acq1 acq2 Lock & Shim (Tune/Match Probe) acq1->acq2 acq3 Acquire Spectra (¹H, ¹³C, 2D) acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference to TMS (0 ppm) proc2->proc3 proc4 Integration & Peak Picking proc3->proc4 final final proc4->final Structural Elucidation

Caption: Standard workflow for NMR analysis.

Conclusion

The NMR spectra of this compound present a rich tapestry of information that, when correctly interpreted, provides unambiguous confirmation of its structure. Key diagnostic features include the AA'BB' system in the aromatic region, the two distinct singlets for the non-equivalent methoxy groups, and most significantly, the diastereotopic signature of the benzylic methylene protons appearing as an AB quartet. This guide provides the predictive data and methodological framework necessary for researchers to confidently acquire, interpret, and validate the structure of this and related heterocyclic compounds, ensuring the scientific integrity of their drug development endeavors.

References

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Clinch, K., et al. (2010). Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate. National Center for Biotechnology Information. [Link]

  • Al-Majid, A. M., et al. (2022). Synthesis and Structure Determination of 1-(4-Methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide. MDPI. [Link]

  • Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Jones, R. A., & Bean, G. P. (1977). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2.
  • Neves, M. G. P. M. S., et al. (2021). Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives. MDPI. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Foris, A. (2013). Response to "When does N-Benzyl methylene proton show geminal coupling splitting in H1 NMR spectroscopy?". ResearchGate. [Link]

  • ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum. [Link]

  • Western University. (n.d.). NMR Sample Preparation. [Link]

  • Zhang, Z., et al. (2024). Pyrrolidine, Piperazine, and Diazinane Alkaloids from the Marine Bacterium Strain Vibrio ruber ZXR-93. National Center for Biotechnology Information. [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Esters. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

Sources

Mass spectrometry of "Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mass Spectrometry of Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate

Authored by a Senior Application Scientist

Introduction

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] this compound represents a key intermediate in the synthesis of novel therapeutics, combining the features of a pyroglutamate core with a methoxybenzyl substituent. The pyroglutamate (5-oxopyrrolidine) ring is a lactam structure that imparts specific conformational constraints, while the methoxybenzyl group can influence receptor binding and metabolic stability. Accurate characterization of such molecules is paramount in drug discovery and development, and mass spectrometry stands as a primary analytical tool for this purpose.

This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound. We will delve into the principles of its ionization, predict its fragmentation pathways under collision-induced dissociation (CID), and provide detailed experimental protocols for its analysis. The insights presented herein are designed for researchers, scientists, and drug development professionals seeking to understand and apply mass spectrometry for the characterization of this and related compounds.

Molecular Structure and Properties

Before delving into the mass spectrometric analysis, it is crucial to understand the physicochemical properties of this compound.

  • Molecular Formula: C₁₄H₁₇NO₄

  • Molecular Weight (Monoisotopic Mass): 263.1158 g/mol

  • Key Structural Features:

    • A pyrrolidinone (lactam) ring, which is a cyclic amide.

    • A methyl ester functional group.

    • An N-substituted 4-methoxybenzyl group.

These features will dictate the molecule's behavior in the mass spectrometer, from its ionization efficiency to its fragmentation pattern. The presence of nitrogen and oxygen atoms provides sites for protonation, making electrospray ionization in positive ion mode a suitable analytical approach.

Ionization and Molecular Ion Formation

Electrospray ionization (ESI) is the preferred method for analyzing moderately polar molecules like this compound, as it is a "soft" ionization technique that typically produces intact molecular ions with minimal in-source fragmentation.[3][4]

Given the presence of a nitrogen atom in the lactam ring and oxygen atoms in the ester and methoxy groups, the molecule is expected to readily form protonated species in the positive ion mode. The primary ions anticipated are:

  • [M+H]⁺: The protonated molecule, which will be the most abundant ion under typical acidic ESI conditions.

  • [M+Na]⁺: The sodium adduct, which may be observed depending on the purity of the sample and solvents.

  • [M+K]⁺: The potassium adduct, also potentially observed from solvent or glassware contaminants.

For the purpose of structural elucidation using tandem mass spectrometry (MS/MS), the protonated molecule, [M+H]⁺ at m/z 264.1232 , will be the precursor ion of choice. Studies on similar lactam structures have shown that fragmentation generally proceeds from the N-protonated tautomer.[5]

Predicted Molecular and Adduct Ion Data
Ion SpeciesChemical FormulaExact Mass (m/z)
[M+H]⁺[C₁₄H₁₈NO₄]⁺264.1232
[M+Na]⁺[C₁₄H₁₇NNaO₄]⁺286.1055
[M+K]⁺[C₁₄H₁₇KNO₄]⁺302.0795

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

Collision-Induced Dissociation (CID) of the [M+H]⁺ precursor ion will induce fragmentation, providing valuable structural information. The fragmentation pathways are predicted based on the established principles of ion chemistry for esters, amides (lactams), and benzyl-substituted compounds.[6][7] The stability of the resulting fragment ions, particularly those involving the resonance-stabilized 4-methoxybenzyl cation, will be a major driving force in the fragmentation process.

Predicted Major Fragmentation Pathways

The most likely fragmentation pathways for the [M+H]⁺ ion of this compound are initiated by cleavages at the most labile bonds, primarily the benzylic C-N bond and bonds associated with the ester group.

Pathway 1: Formation of the 4-Methoxybenzyl Cation

The most prominent fragmentation pathway is expected to be the cleavage of the N-benzyl bond. This results in the formation of the highly stable 4-methoxybenzyl cation at m/z 121.0653. This is a common fragmentation pattern for N-benzyl substituted compounds.[8]

M_H [M+H]⁺ m/z 264.12 Frag1 4-Methoxybenzyl Cation m/z 121.07 M_H->Frag1 CID Neutral1 Methyl 5-oxopyrrolidine-3-carboxylate (Neutral Loss) M_H->Neutral1

Caption: Formation of the stable 4-methoxybenzyl cation.

Pathway 2: Fragmentation of the Pyrrolidinone Ring

Cleavage within the pyroglutamate ring itself can also occur. A common fragmentation for cyclic amides involves the loss of carbon monoxide (CO).

M_H [M+H]⁺ m/z 264.12 Frag2 [M+H-CO]⁺ m/z 236.13 M_H->Frag2 CID Neutral2 Loss of CO M_H->Neutral2 M_H [M+H]⁺ m/z 264.12 Frag3 [M+H-CH₃OH]⁺ m/z 232.11 M_H->Frag3 CID Neutral3 Loss of Methanol M_H->Neutral3

Caption: Fragmentation involving the methyl ester group.

Summary of Predicted Fragment Ions
Precursor Ion (m/z)Fragment Ion (m/z)Proposed Formula of FragmentProposed Neutral LossFragmentation Pathway
264.1232121.0653[C₈H₉O]⁺C₆H₈NO₃Cleavage of the N-benzyl bond
264.1232236.1281[C₁₃H₁₈NO₃]⁺COLoss of carbon monoxide from the lactam ring
264.1232232.1126[C₁₃H₁₆NO₃]⁺CH₃OHLoss of methanol from the ester group
264.1232204.1175[C₁₂H₁₆NO₂]⁺C₂H₂O₂Loss of methyl formate

Experimental Protocols

To ensure reproducible and accurate results, a well-defined experimental protocol is essential. The following provides a step-by-step methodology for the analysis of this compound using LC-MS/MS.

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of methanol or acetonitrile.

  • Working Solution (1 µg/mL): Dilute the stock solution 1:1000 with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Final Concentration: The final concentration for injection should be optimized based on instrument sensitivity, typically in the range of 10-100 ng/mL.

Liquid Chromatography Method
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 2-5 µL

  • Column Temperature: 40 °C

Mass Spectrometry Method
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass spectrometry.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr (Nitrogen)

  • Cone Gas Flow: 50 L/hr (Nitrogen)

  • MS1 Scan Range: m/z 50-500

  • MS/MS (CID):

    • Precursor Ion: m/z 264.12

    • Collision Energy: Ramped from 10-40 eV to observe a range of fragments.

    • Collision Gas: Argon

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Analysis Stock 1 mg/mL Stock Solution Working 1 µg/mL Working Solution Stock->Working LC Reversed-Phase C18 Working->LC ESI ESI+ Ionization LC->ESI MS1 MS1 Scan (m/z 50-500) ESI->MS1 CID CID of m/z 264.12 MS1->CID MS2 MS2 Scan CID->MS2

Caption: Overall workflow for the LC-MS/MS analysis.

Conclusion

The mass spectrometric analysis of this compound provides a wealth of structural information that is critical for its unambiguous identification and characterization. Through the use of soft ionization techniques like ESI and tandem mass spectrometry, characteristic fragmentation patterns can be established. The predicted formation of a stable 4-methoxybenzyl cation at m/z 121 is expected to be a dominant and diagnostic feature in the MS/MS spectrum. The protocols and predictive data presented in this guide offer a robust framework for the analysis of this compound and can be adapted for related molecules in drug discovery and development pipelines. High-resolution mass spectrometry is recommended to confirm the elemental composition of both the precursor and fragment ions, thereby increasing the confidence in structural assignments.

References

  • An efficient synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

  • Collision-induced dissociations of substituted benzyl negative ions in the gas phase. The elimination of C4H4. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved January 23, 2026, from [Link]

  • Electrospray Ionization (ESI) Fragmentations and Dimethyldioxirane Reactivities of Three Diverse Lactams Having Full, Half, and Zero Resonance Energies. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Formation of Benzyl Carbanion in Collision-Induced Dissociation of Deprotonated Phenylalanine Homologues. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Electrospray ionization and tandem ion trap mass spectrometry for the confirmation of seven beta-lactam antibiotics in bovine milk. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Electrospray ionization. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

  • Interpretation of mass spectra. (n.d.). Retrieved January 23, 2026, from [Link]

  • Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. Retrieved January 23, 2026, from [Link]

  • Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.). Retrieved January 23, 2026, from [Link]

Sources

Methodological & Application

The Versatile Scaffold: Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrolidinone Core in Oncology

The five-membered nitrogen heterocycle, pyrrolidine, and its oxidized form, pyrrolidinone (or pyroglutamate), represent a privileged scaffold in medicinal chemistry.[1] The inherent three-dimensionality and stereochemical complexity of the pyrrolidinone ring allow for the precise spatial orientation of functional groups, making it an ideal core for designing molecules that can interact with high specificity to biological targets.[1] In the realm of oncology, derivatives of the 5-oxopyrrolidine-3-carboxylic acid framework have emerged as a promising class of compounds, exhibiting a range of anticancer activities.[2][3] This application note provides a detailed guide on the synthesis and derivatization of a key intermediate, Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate , into potent anticancer agents. We will explore the synthetic rationale, provide detailed experimental protocols, and discuss the potential mechanisms of action of the resulting compounds.

The Strategic Intermediate: this compound

The title compound serves as a versatile building block for several reasons. The pyrrolidinone core provides the fundamental structure for biological activity. The methyl ester at the 3-position is an excellent handle for further chemical modifications, most notably its conversion to a carbohydrazide. The 4-methoxybenzyl (PMB) group on the nitrogen atom is a widely used protecting group in organic synthesis. It is stable under various reaction conditions but can be cleaved if necessary, allowing for further diversification at the N1 position.

Synthesis of this compound

The synthesis of this key intermediate is achieved through a straightforward and efficient aza-Michael addition followed by an intramolecular cyclization. The reaction involves the conjugate addition of 4-methoxybenzylamine to dimethyl itaconate. The primary amine attacks the β-position of the α,β-unsaturated ester, followed by a spontaneous intramolecular amidation to form the stable five-membered lactam ring.

Experimental Protocol 1: Synthesis of this compound

  • Materials:

    • Dimethyl itaconate (1.0 eq)

    • 4-Methoxybenzylamine (1.0 eq)

    • Methanol (as solvent)

  • Procedure:

    • To a solution of dimethyl itaconate in methanol, add 4-methoxybenzylamine dropwise at room temperature with stirring.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford pure this compound.

  • Causality and Insights:

    • The use of methanol as a solvent is advantageous as it readily dissolves the reactants and is easily removed.

    • The reaction is typically clean, with the intramolecular cyclization being highly favorable, leading to good yields of the desired pyrrolidinone.

    • The progress of the reaction can be monitored by the disappearance of the starting materials on TLC.

From Intermediate to Bioactive Agent: The Hydrazone Moiety

A common and effective strategy for converting pyrrolidinone esters into potent anticancer agents is the introduction of a hydrazone functionality. Hydrazones (-C=N-NH-) are known pharmacophores that contribute to the biological activity of many compounds.[4] This is achieved in a two-step process: first, the conversion of the methyl ester to a carbohydrazide, followed by the condensation with an appropriate aldehyde or ketone.

Step 1: Synthesis of 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carbohydrazide

The methyl ester of our intermediate is readily converted to the corresponding carbohydrazide by reaction with hydrazine hydrate.[5] This nucleophilic acyl substitution reaction is typically high-yielding.

Experimental Protocol 2: Synthesis of 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carbohydrazide

  • Materials:

    • This compound (1.0 eq)

    • Hydrazine hydrate (excess, e.g., 10 eq)

    • Ethanol or Methanol (as solvent)

  • Procedure:

    • Dissolve this compound in ethanol.

    • Add hydrazine hydrate to the solution and heat the mixture to reflux for several hours (monitor by TLC).[5]

    • After completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the pure carbohydrazide.

  • Causality and Insights:

    • A large excess of hydrazine hydrate is used to drive the reaction to completion.

    • The product is often a crystalline solid that can be easily purified by recrystallization or simple filtration.

Step 2: Synthesis of N'-substituted-1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carbohydrazides (Hydrazones)

The final step in this synthetic sequence is the condensation of the carbohydrazide with a selected aldehyde to form the target hydrazone. The choice of aldehyde is critical as the substituent on the aromatic ring can significantly influence the anticancer activity of the final compound.[6] For this application note, we will use 4-nitrobenzaldehyde as a representative example, as nitro-substituted aromatic moieties have been shown to impart potent cytotoxicity in similar scaffolds.[6]

Experimental Protocol 3: Synthesis of (E)-N'-(4-nitrobenzylidene)-1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carbohydrazide

  • Materials:

    • 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carbohydrazide (1.0 eq)

    • 4-Nitrobenzaldehyde (1.0 eq)

    • Ethanol (as solvent)

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • Suspend 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carbohydrazide in ethanol.

    • Add 4-nitrobenzaldehyde and a few drops of glacial acetic acid.

    • Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry to obtain the final hydrazone product.

  • Causality and Insights:

    • The acidic catalyst (glacial acetic acid) protonates the carbonyl oxygen of the aldehyde, making it more electrophilic and facilitating the nucleophilic attack by the terminal nitrogen of the hydrazide.

    • The resulting hydrazone often has low solubility in the reaction solvent upon cooling, allowing for easy isolation by filtration.

Visualizing the Synthesis

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate1 Intermediate Synthesis cluster_intermediate2 Hydrazide Formation cluster_final Final Product Synthesis A Dimethyl Itaconate C This compound A->C B 4-Methoxybenzylamine B->C Aza-Michael Addition & Intramolecular Cyclization D 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carbohydrazide C->D Hydrazine Hydrate F (E)-N'-(4-nitrobenzylidene)-1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carbohydrazide D->F E 4-Nitrobenzaldehyde E->F Condensation

Caption: Synthetic workflow for the preparation of the target anticancer agent.

Anticancer Activity and Potential Mechanism of Action

Hydrazone derivatives of the pyrrolidinone scaffold have demonstrated significant cytotoxic activity against various cancer cell lines.[2][7] For instance, compounds with similar structures have shown potent activity against human colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23) cell lines, with some exhibiting IC50 values in the nanomolar range.[6]

The mechanism of action for this class of compounds is likely multifactorial. The planar aromatic hydrazone moiety can intercalate with DNA, while the pyrrolidinone core and its substituents can interact with specific protein targets. One of the proposed mechanisms for similar hydrazone-containing compounds is the activation of caspases, key enzymes in the apoptotic pathway.[8] Activation of procaspases, particularly procaspase-3, leads to a cascade of events culminating in programmed cell death. Compounds bearing a 4-nitrophenyl group have been shown to be particularly effective at inducing caspase activation.[6]

Mechanism_of_Action cluster_drug Drug Action cluster_cell Cancer Cell Drug Pyrrolidinone-Hydrazone Derivative Procaspase Procaspase-3 Drug->Procaspase Activation Caspase Activated Caspase-3 Procaspase->Caspase Cleavage Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis Execution

Caption: Proposed mechanism of action via procaspase activation.

Data Summary

The following table summarizes the key compounds in this synthetic pathway and the expected outcomes of their biological evaluation based on literature for analogous compounds.

CompoundSynthetic StepExpected Anticancer Activity (IC50)Potential Cancer Cell Lines
This compoundIntermediate SynthesisInactive-
1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carbohydrazideHydrazide FormationLikely Inactive-
(E)-N'-(4-nitrobenzylidene)-1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carbohydrazideFinal Product SynthesisPotentially in the nM to low µM rangePC-3, SW620, NCI-H23

Conclusion and Future Directions

This application note has detailed a robust and versatile synthetic route for the preparation of novel anticancer agents based on the This compound scaffold. The protocols provided are based on well-established chemical transformations and offer a clear path for the synthesis and derivatization of this key intermediate. The resulting hydrazone derivatives are expected to exhibit potent cytotoxic activity, likely through the induction of apoptosis via caspase activation.

Further research in this area could involve the synthesis of a library of hydrazone derivatives using a variety of substituted aldehydes to perform a comprehensive structure-activity relationship (SAR) study. Additionally, detailed mechanistic studies, including specific enzyme inhibition assays and in vivo animal models, would be crucial for the further development of these promising anticancer candidates.

References

  • Ghoneim, A. A., & Mohamed, S. A. (2013). Synthesis and Antimicrobial activity of Some 1, 3, 4-Oxadiazoles-2-thione and 1, 2, 4-Triazoles Derivatives from Tert-Butyl Carbazate. Oriental Journal of Chemistry, 29(2), 525-531. Available from: [Link]

  • Grybaitė, B., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Applied Sciences, 14(1), 1-15. Available from: [Link]

  • Grybaitė, B., et al. (2024). Synthesis and In Vitro anticancer activity of pyrrolidone derivatives bearing 3,4,5-trimethoxyphenyl moiety as a promising anticancer scaffold. KTU ePubl. Available from: [Link]

  • Grybaitė, B., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. Available from: [Link]

  • Jasinski, R., et al. (2025). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. PubMed Central. Available from: [Link]

  • Mickevičius, V., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Cheminė Technologija. Available from: [Link]

  • Saeed, A., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. MDPI. Available from: [Link]

  • Stark, S., et al. (2025). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. MDPI. Available from: [Link]

  • Tantawy, A. S., et al. (2020). Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1356-1368. Available from: [Link]

  • Taha, M., et al. (2015). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 20(8), 13786-13803. Available from: [Link]

  • Tumosienė, I., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. PubMed. Available from: [Link]

  • Vaskeviciute, D., et al. (2022). Development of New Antimycobacterial Sulfonyl Hydrazones and 4-Methyl-1,2,3-thiadiazole-Based Hydrazone Derivatives. MDPI. Available from: [Link]

  • Vo, D. D., et al. (2023). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 28(13), 4983. Available from: [Link]

  • Wang, Y., et al. (2020). Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity. Der Pharma Chemica, 12(3), 1-6. Available from: [Link]

  • Yilmaz, I., et al. (2022). Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. Acta Chimica Slovenica, 69(4), 863-875. Available from: [Link]

Sources

Application Notes and Protocols: The Reaction of Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate with Grignard Reagents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the reaction between methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate and Grignard reagents. Contrary to the typical double addition of Grignard reagents to simple esters, the reactivity of this substrate is dominated by its structural features as a β-lactam ester. The primary reaction pathway involves the deprotonation of the acidic C3 proton by the Grignard reagent, which acts as a strong base, to form a stable magnesium enolate. This guide will delve into the mechanistic underpinnings of this process, explore the factors governing the chemoselectivity between deprotonation and nucleophilic addition, and provide detailed protocols for conducting the reaction and characterizing the resulting products. Understanding this reactivity is crucial for medicinal chemists and process developers working with pyroglutamate scaffolds in the synthesis of novel therapeutics.

Introduction: The Significance of the Pyroglutamate Scaffold and Grignard Reactions

The pyroglutamate ring system, a derivative of glutamic acid, is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic drug candidates. The functionalization of this core structure is of paramount importance for the development of new chemical entities. This compound is a key intermediate, offering multiple reactive sites for chemical modification.

Grignard reagents are among the most powerful and versatile tools in synthetic organic chemistry for the formation of carbon-carbon bonds.[1] Their utility in reacting with carbonyl compounds, particularly esters to form tertiary alcohols, is a cornerstone of organic synthesis.[2][3] However, the application of Grignard reagents to multifunctional substrates like our target molecule requires a nuanced understanding of their reactivity, which extends beyond simple nucleophilic addition to encompass their strong basicity.

The Predominant Reaction Pathway: Deprotonation at the α-Carbon

The central feature dictating the outcome of the reaction between this compound and a Grignard reagent is the presence of an acidic proton at the C3 position. This carbon is situated between two electron-withdrawing carbonyl groups (the lactam and the ester), rendering the α-proton significantly acidic.

Grignard reagents are not only potent nucleophiles but also strong bases.[1] In the presence of an acidic proton, an acid-base reaction (deprotonation) is generally much faster than nucleophilic addition to a carbonyl group. For β-keto esters, the pKa of the α-proton is typically around 11, making it readily abstracted by a Grignard reagent.[4]

Therefore, the expected and predominant reaction is the deprotonation at C3 to form a magnesium enolate. This reaction is essentially a neutralization, where the Grignard reagent is consumed to generate the conjugate base of the pyroglutamate derivative and the corresponding alkane from the Grignard reagent's organic component.

Figure 1: Predominant reaction pathway: Deprotonation.

The Competing Pathway: Nucleophilic Addition to the Ester Carbonyl

While deprotonation is the kinetically favored process, nucleophilic addition to the ester carbonyl can occur, particularly if the Grignard reagent is sterically hindered, less basic, or if an excess of the reagent is used. It is crucial to understand that even if addition occurs, it is unlikely to stop at the ketone stage. The initially formed ketone is generally more reactive than the starting ester towards the Grignard reagent, leading to a second addition to yield a tertiary alcohol.[2][3][5]

The chemoselectivity between the ester and the lactam carbonyls is another important consideration. In general, esters are more electrophilic and thus more reactive towards nucleophiles than amides (or lactams). This is due to the better electron-donating ability of the nitrogen lone pair in the amide compared to the oxygen lone pair in the ester, which reduces the electrophilicity of the carbonyl carbon. Therefore, any nucleophilic attack is expected to occur preferentially at the ester carbonyl.

Figure 2: Competing nucleophilic addition pathway.

Factors Influencing the Reaction Outcome

The balance between deprotonation and nucleophilic addition can be influenced by several factors:

FactorEffect on DeprotonationEffect on Nucleophilic AdditionRationale
Grignard Reagent Basicity Favored by highly basic Grignards (e.g., alkyl Grignards)DisfavoredStronger bases will more readily abstract the acidic proton.
Steric Hindrance of Grignard May be slightly disfavoredFavored by less hindered GrignardsBulky Grignards may have more difficulty accessing the carbonyl carbon.
Temperature Generally favored at all temperaturesMay be slightly favored at very low temperaturesAcid-base reactions are typically very fast, even at low temperatures. Lowering the temperature can sometimes slow the rate of deprotonation relative to addition, but this effect is often minimal.[6]
Solvent Less dependent on solventCan be influenced by the coordinating ability of the solventEthereal solvents like THF and diethyl ether are standard.
Stoichiometry Occurs with one equivalent of Grignard reagentRequires at least two equivalents for complete conversion to the tertiary alcohol. Using more than one equivalent can potentially lead to addition after initial deprotonation.The first equivalent will be consumed by deprotonation.

Experimental Protocols

Protocol 1: Generation of the Magnesium Enolate (The Expected Outcome)

This protocol is designed to favor the deprotonation reaction.

Materials:

  • This compound

  • Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: Under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer. Dissolve the substrate in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Grignard Addition: Slowly add the Grignard reagent (1.0-1.1 eq) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour. The reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material.

  • Quenching: After the reaction is complete, slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution at 0 °C.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product, which is the starting material regenerated after protonation of the enolate during work-up, can be purified by column chromatography on silica gel if necessary. The primary evidence of the reaction having occurred as expected is the consumption of the Grignard reagent and the formation of the corresponding alkane.

Protocol 2: Attempted Synthesis of the Tertiary Alcohol (Promoting Nucleophilic Addition)

This protocol aims to favor the nucleophilic addition pathway, although deprotonation will still be a significant competing reaction.

Materials:

  • Same as Protocol 1.

Procedure:

  • Reaction Setup: Follow the same setup as in Protocol 1.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add the Grignard reagent (at least 2.2 eq) dropwise. The first equivalent will be consumed by deprotonation.

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to 0 °C or room temperature and stir for an additional 1-2 hours.

  • Quenching and Work-up: Follow the same quenching and work-up procedure as in Protocol 1.

  • Purification and Characterization: The crude product will likely be a mixture of the starting material and the desired tertiary alcohol. Purification by column chromatography will be necessary. Characterization by ¹H NMR, ¹³C NMR, and mass spectrometry will be essential to confirm the structure of the product(s).

Characterization of Products

  • Magnesium Enolate: The enolate is typically not isolated but is inferred from the consumption of the Grignard reagent and the regeneration of the starting material upon acidic work-up. The formation of the corresponding alkane from the Grignard reagent can be detected by GC-MS analysis of the reaction mixture headspace.

  • Tertiary Alcohol: The successful formation of the tertiary alcohol will be indicated by the disappearance of the methyl ester signal in the ¹H NMR spectrum and the appearance of new signals corresponding to the two identical alkyl/aryl groups from the Grignard reagent. The ¹³C NMR spectrum will show a new quaternary carbon signal for the tertiary alcohol. Mass spectrometry will confirm the expected molecular weight.

Conclusion and Future Perspectives

The reaction of Grignard reagents with this compound is a classic example of the dual reactivity of these organometallic compounds. The highly acidic nature of the C3 proton makes deprotonation the dominant reaction pathway. While nucleophilic addition to the ester is a possible side reaction, it is generally less favorable.

For researchers aiming to achieve C-C bond formation at the C3-carbonyl, alternative strategies should be considered. These may include:

  • Protection of the C3 position: If the C3 proton is not desired, it could be protected before the Grignard reaction.

  • Use of less basic organometallic reagents: Organocuprates (Gilman reagents) are softer nucleophiles and less basic than Grignard reagents and may favor conjugate addition or reaction at the ester.

  • Formation of the enolate with a non-nucleophilic base: Subsequent reaction of the pre-formed enolate with an electrophile other than a Grignard reagent can be a viable strategy for C3-functionalization.

By understanding the principles outlined in this guide, researchers can make informed decisions in the design and execution of their synthetic routes involving this important pyroglutamate intermediate.

References

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link][1]

  • Chemistry Steps. (n.d.). Esters with Grignard Reagent. Retrieved from [Link][2][7]

  • Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube. Retrieved from [Link][5]

  • Chemistry Stack Exchange. (2018, November 26). Reaction of grignard with beta Keto ester. Retrieved from [Link][4]

  • DSpace@MIT. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. Retrieved from [Link][6]

  • Chemistry LibreTexts. (2023, January 22). Grignard Reagents Convert Esters into Tertiary Alcohols. Retrieved from [Link][3]

Sources

Application Notes and Protocols for the Deprotection of the 4-Methoxybenzyl Group from Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of the 4-Methoxybenzyl (PMB) Protecting Group in Amine Protection

In the landscape of modern organic synthesis, the strategic use of protecting groups is paramount to achieving complex molecular architectures. The 4-methoxybenzyl (PMB) group is a versatile and widely employed protecting group for various functionalities, including alcohols, thiols, and notably, amines.[1][2] Its popularity stems from its relative stability to a range of reaction conditions, coupled with the availability of mild and selective deprotection methods. The electron-donating methoxy group on the phenyl ring renders the PMB group susceptible to cleavage under specific acidic or oxidative conditions that often leave other protecting groups, such as the benzyl (Bn) group, intact, thus offering a valuable tool for orthogonal protection strategies.[3]

This application note provides a comprehensive guide for the deprotection of the N-PMB group from "Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate," a key intermediate in the synthesis of various biologically active molecules. We will delve into the mechanistic underpinnings of common deprotection strategies, offer detailed, field-proven protocols, and provide insights into troubleshooting and reaction optimization.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of the starting material and the desired product is crucial for successful reaction execution and purification.

CompoundStructureMolecular FormulaMolar Mass ( g/mol )Appearance
This compoundthis compoundC₁₄H₁₇NO₄263.29Off-white to pale yellow solid
Methyl 5-oxopyrrolidine-3-carboxylateMethyl 5-oxopyrrolidine-3-carboxylateC₆H₉NO₃143.14White to off-white solid

Mechanistic Considerations for N-PMB Deprotection

The removal of the N-PMB group can be broadly categorized into two primary mechanistic pathways: acidic cleavage and oxidative cleavage. The choice of method is dictated by the overall functionality of the molecule and the desired selectivity.

Acidic Cleavage

Under acidic conditions, the lone pair of electrons on the nitrogen atom is protonated, making the PMB group a better leaving group. The stabilized benzylic carbocation is then cleaved and subsequently trapped by a nucleophile or a scavenger present in the reaction mixture.

DOT Diagram: Acidic Deprotection Mechanism

Acidic_Deprotection_Mechanism Substrate N-PMB Pyrrolidinone Protonated Protonated Intermediate Substrate->Protonated + H+ Carbocation PMB Cation + Deprotected Pyrrolidinone Protonated->Carbocation Cleavage Trapped Trapped PMB-Scavenger Adduct Carbocation->Trapped + Scavenger Scavenger Scavenger (e.g., Anisole) Scavenger->Trapped H_plus_regenerated H+ Trapped->H_plus_regenerated - H+ H_plus H+

Caption: Mechanism of Acidic N-PMB Deprotection.

Oxidative Cleavage

Oxidative deprotection proceeds via a single-electron transfer (SET) mechanism, typically employing reagents like Ceric Ammonium Nitrate (CAN) or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The electron-rich nature of the PMB group facilitates the formation of a radical cation, which then undergoes fragmentation.

DOT Diagram: Oxidative Deprotection Mechanism (DDQ) ```dot digraph "Oxidative_Deprotection_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Substrate [label="N-PMB Pyrrolidinone"]; Radical_Cation [label="Radical Cation Intermediate"]; Iminium [label="Iminium Ion + PMB Aldehyde"]; Product [label="Deprotected Pyrrolidinone"]; DDQ [label="DDQ", fillcolor="#FBBC05", fontcolor="#202124"]; DDQH [label="DDQH•"]; H2O [label="H₂O", shape=plaintext];

Substrate -> Radical_Cation [label="+ DDQ"]; DDQ -> DDQH [style=dashed]; Radical_Cation -> Iminium [label="Fragmentation"]; Iminium -> Product [label="+ H₂O"]; }

Caption: Workflow for N-PMB Deprotection using TFA.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Anisole (or 1,3-dimethoxybenzene)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (10-20 mL per gram of substrate).

  • Add anisole (5.0-10.0 eq) to the solution and stir for 5 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (10.0-20.0 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford Methyl 5-oxopyrrolidine-3-carboxylate.

Protocol 2: Deprotection using Ceric Ammonium Nitrate (CAN)

This oxidative method offers a milder alternative to strong acids and can be advantageous when acid-sensitive functional groups are present.

DOT Diagram: CAN Deprotection Workflow

CAN_Deprotection_Workflow Start Dissolve Substrate in Acetonitrile/Water Cool Cool to 0 °C Start->Cool Add_CAN Add CAN solution dropwise Cool->Add_CAN React Stir at 0 °C Add_CAN->React Monitor Monitor by TLC/LC-MS React->Monitor Quench Quench with sat. Na₂S₂O₃ Monitor->Quench Reaction Complete Extract Extract with Ethyl Acetate Quench->Extract Dry Dry (Na₂SO₄), Filter, Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify

Sources

Application Note & Protocol: Strategic Derivatization of Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrolidinone Scaffold as a Privileged Structure in Medicinal Chemistry

The 5-oxopyrrolidine (also known as pyroglutamate) core is a recurring motif in a multitude of biologically active compounds and natural products.[1][2] Its rigid, five-membered lactam structure provides a valuable scaffold for the spatial presentation of functional groups, making it an attractive starting point for the design of novel therapeutics.[3][4] The title compound, Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate, represents a versatile template for structure-activity relationship (SAR) studies. This document provides a detailed guide for its derivatization, focusing on strategic modifications to probe the chemical space around this core structure. Our objective is to furnish researchers with robust protocols to generate a library of analogs for biological screening, thereby elucidating the key molecular features required for a desired pharmacological effect.

The derivatization strategy will focus on three primary diversification points on the parent molecule:

  • Modification of the C3-Ester: The methyl ester at the C3 position is a prime handle for introducing a wide range of functionalities through hydrolysis followed by amidation or other esterification reactions.

  • Modification of the N-Substituent: The N-(4-methoxybenzyl) group can be removed or modified to explore the impact of steric and electronic properties at this position.[5]

  • Modification of the Pyrrolidinone Ring: While more synthetically challenging, direct functionalization of the pyrrolidinone ring can provide valuable SAR data.

Core Derivatization Strategies & Protocols

This section outlines detailed, validated protocols for the key transformations in the derivatization of this compound. The causality behind experimental choices is explained to ensure reproducibility and facilitate troubleshooting.

Workflow Overview

The overall strategy involves a divergent approach, starting from the common intermediate, the carboxylic acid, obtained via hydrolysis of the parent methyl ester.

Derivatization_Workflow Parent This compound Acid 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid Parent->Acid Hydrolysis N_Deprotected Methyl 5-oxopyrrolidine-3-carboxylate Parent->N_Deprotected N-Debenzylation Amide_Library Amide Library (C3-diversification) Acid->Amide_Library Amidation N_Alkylated_Library N-Alkylated Library N_Deprotected->N_Alkylated_Library N-Alkylation

Caption: Divergent synthetic routes for SAR studies.

Protocol 1: Hydrolysis of the C3-Methyl Ester

Rationale: Saponification of the methyl ester to the corresponding carboxylic acid is the gateway to a vast array of C3-modifications. Lithium hydroxide is a mild and effective reagent for this transformation, minimizing the risk of side reactions. The use of a mixed solvent system (THF/water or methanol/water) ensures the solubility of both the starting material and the reagent.

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), HPLC grade

  • Water, deionized

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1 v/v) in a round-bottom flask.

  • Add lithium hydroxide monohydrate (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude carboxylic acid, which can often be used in the next step without further purification.

Characterization: The product, 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[6]

Protocol 2: Amide Library Synthesis via Amidation

Rationale: The formation of an amide bond between the carboxylic acid intermediate and a diverse panel of amines is a cornerstone of SAR exploration.[7] The use of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as Hydroxybenzotriazole (HOBt) is a standard and efficient method to facilitate this reaction, minimizing side products and racemization.[7]

Materials:

  • 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid

  • A diverse library of primary and secondary amines

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM or DMF in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir for 15 minutes at room temperature.

  • Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Self-Validation: The success of the amidation can be confirmed by the disappearance of the carboxylic acid starting material and the appearance of a new amide product with a corresponding mass increase in the mass spectrum. ¹H NMR will show characteristic signals for the newly introduced amine moiety.

Table 1: Proposed Amine Library for C3-Amide SAR Exploration

AmineRationale for Inclusion
BenzylamineIntroduction of a simple aromatic group.
MorpholineIntroduction of a heterocyclic and polar group.
(S)-(-)-α-MethylbenzylamineProbing stereochemical preferences.
AnilineIntroduction of a flat, electron-rich aromatic system.
PiperidineIntroduction of a basic nitrogen-containing ring.
Protocol 3: N-Debenzylation and Re-functionalization

Rationale: Modification of the N-substituent is crucial for understanding its role in target binding. The p-methoxybenzyl (PMB) group is a commonly used protecting group for nitrogen that can be cleaved under oxidative or acidic conditions. Cerium(IV) ammonium nitrate (CAN) provides a mild and efficient method for this deprotection. The resulting secondary amine can then be re-alkylated with a variety of alkyl halides.

Materials:

  • This compound

  • Cerium(IV) ammonium nitrate (CAN)

  • Acetonitrile

  • Water

  • Sodium bicarbonate

  • Ethyl acetate

  • A library of alkyl halides (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃)

  • Acetone

Procedure (Part A: N-Debenzylation):

  • Dissolve the starting material (1.0 eq) in a mixture of acetonitrile and water (3:1) at 0 °C.

  • Slowly add a solution of CAN (2.5 eq) in water.

  • Stir the reaction at 0 °C and allow it to warm to room temperature. Monitor by TLC.

  • Once the reaction is complete, quench by adding a saturated solution of sodium bicarbonate.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to obtain Methyl 5-oxopyrrolidine-3-carboxylate.

Procedure (Part B: N-Alkylation):

  • Dissolve the N-deprotected intermediate (1.0 eq) in acetone.

  • Add K₂CO₃ (2.0 eq) and the desired alkyl halide (1.2 eq).

  • Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture, filter off the solids, and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the N-alkylated derivative.

SAR_Logic cluster_C3 C3 Position SAR cluster_N1 N1 Position SAR C3_Acid Carboxylic Acid (Polarity, H-bond donor) C3_Amide Amide Library (Sterics, H-bond acceptor/donor, Lipophilicity) C3_Acid->C3_Amide N1_PMB p-Methoxybenzyl (Initial Scaffold) N1_Alkyl Alkyl/Aryl Library (Sterics, Electronics, Lipophilicity) N1_PMB->N1_Alkyl Debenzylation & Re-alkylation Core Pyrrolidinone Core (Scaffold) Core->C3_Acid Core->N1_PMB

Caption: Logic for SAR exploration at C3 and N1 positions.

Analytical Characterization of Derivatives

Rationale: Unambiguous characterization of all newly synthesized compounds is paramount for the integrity of the SAR study. A combination of chromatographic and spectroscopic techniques should be employed.[6][8]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compounds. A reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% formic acid is a good starting point.[9]

  • Mass Spectrometry (MS): Provides the molecular weight of the synthesized compounds, confirming the success of the chemical transformation. Electrospray ionization (ESI) is typically used for this class of molecules.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The spectra should be consistent with the proposed structure, and all signals should be assigned.[6]

Table 2: Summary of Analytical Techniques and Expected Observations

TechniquePurposeExpected Observations for a Successful Reaction
HPLC Purity AssessmentA single major peak with >95% purity.
LC-MS Reaction Monitoring & MW ConfirmationDisappearance of starting material peak and appearance of product peak with the expected m/z.
¹H NMR Structural ElucidationAppearance of new signals corresponding to the added functional group and shifts in existing signals.
¹³C NMR Structural ConfirmationAppearance of new carbon signals and shifts consistent with the structural modification.

Conclusion

The protocols and strategies outlined in this application note provide a comprehensive framework for the derivatization of this compound to generate a library of analogs for SAR studies. By systematically modifying the C3-ester and the N-benzyl substituent, researchers can effectively probe the structure-activity landscape of this promising scaffold. Adherence to the detailed experimental procedures and analytical validation steps will ensure the generation of high-quality data, accelerating the drug discovery process.

References

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved January 24, 2026, from [Link]

  • A qualitative structure activity relationship (SAR) study of selected pyroglutamates. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. (2021). ACS Catalysis. Retrieved January 24, 2026, from [Link]

  • A process for amidation of pyrrole carboxylate compounds. (n.d.). Google Patents.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2022). Molecules. Retrieved January 24, 2026, from [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. (2023). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Stereoselective synthesis of pyroglutamate natural product analogs from α-aminoacids and their anti-cancer evaluation. (2015). Bioorganic & Medicinal Chemistry. Retrieved January 24, 2026, from [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). Organic Letters. Retrieved January 24, 2026, from [Link]

  • Synthesis of N-Heterocycles. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. (2018). Journal of Pharmaceutical and Biomedical Analysis. Retrieved January 24, 2026, from [Link]

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (1988). Indian Journal of Chemistry. Retrieved January 24, 2026, from [Link]

  • Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. (2024). Heliyon. Retrieved January 24, 2026, from [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Organic Process Research & Development. Retrieved January 24, 2026, from [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Discovery Today: Technologies. Retrieved January 24, 2026, from [Link]

Sources

Application Notes & Protocols: In Vitro Characterization of 5-Oxopyrrolidine-3-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 5-oxopyrrolidine-3-carboxylate scaffold, a derivative of pyroglutamic acid, represents a privileged structure in medicinal chemistry, with synthesized analogues demonstrating a wide spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] This guide provides a series of detailed in vitro assay protocols designed to comprehensively characterize the biological and pharmacological profile of novel derivatives. The protocols are structured to facilitate a logical progression from broad phenotypic screening to specific, target-based mechanistic studies. The overarching goal is to equip researchers with the methodologies required to identify lead compounds, elucidate their mechanisms of action, and generate robust data packages for drug discovery programs. The importance of in vitro assays lies in their reproducibility and scalability, which are crucial for screening large numbers of compounds and validating initial findings before committing to more resource-intensive in vivo studies.[3]

Part 1: Primary Screening - Enzyme Inhibition Assays

Expertise & Experience: Many therapeutic agents function by modulating the activity of specific enzymes.[4] Given the structural relationship of the 5-oxopyrrolidine-3-carboxylate core to endogenous metabolites like pyroglutamate, a logical starting point for characterization is to screen for inhibitory activity against enzymes implicated in relevant disease pathways. Enzyme assays are foundational in drug discovery, providing quantitative measures of a compound's potency (e.g., IC50) and offering insights into structure-activity relationships (SAR).[5][6] Fluorescence-based assays are often preferred for their high sensitivity and suitability for high-throughput screening (HTS).[7][8]

Workflow for Enzyme Inhibition Screening

The following diagram outlines a typical workflow for screening and characterizing enzyme inhibitors.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Action A Single-Concentration Screen (e.g., 10 µM) B Identify 'Hits' (% Inhibition > 50%) A->B C Dose-Response Assay (e.g., 8-point titration) B->C D Calculate IC50 Value C->D E Enzyme Kinetic Studies (Vary Substrate Concentration) D->E G Target Engagement Assay (e.g., SPR) D->G F Determine Inhibition Type (Competitive, Non-competitive, etc.) E->F

Caption: General workflow for in vitro enzyme inhibitor characterization.

Protocol 1.1: Matrix Metalloproteinase (MMP) Inhibition Assay (Fluorogenic)

Causality Behind Experimental Choices: Certain 5-oxopyrrolidine-3-carboxylate derivatives have reported activity against MMP-2 and MMP-9, enzymes that are key mediators of extracellular matrix degradation and are implicated in cancer metastasis and inflammation.[1] This assay employs a fluorogenic substrate that is quenched until cleaved by an active MMP, releasing a fluorescent signal. This method is highly sensitive and directly measures enzymatic activity, making it ideal for identifying inhibitors.

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, 0.05% (v/v) Brij-35. Rationale: This buffer composition provides the optimal pH, ionic strength, and necessary divalent cation cofactors (Ca²⁺, Zn²⁺) for MMP activity.

    • Enzyme Stock: Recombinant human MMP-2 or MMP-9 (e.g., from R&D Systems) reconstituted in Assay Buffer to 100 µg/mL.

    • Substrate Stock: Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) dissolved in DMSO to 10 mM.

    • Test Compound: Dissolve 5-oxopyrrolidine-3-carboxylate derivatives in 100% DMSO to create 10 mM stock solutions.

  • Assay Procedure (96-well format):

    • Prepare a serial dilution of the test compounds in DMSO, then dilute into Assay Buffer to the desired final concentrations (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration is ≤1% in all wells.

    • To each well of a black, flat-bottom 96-well plate, add reagents in the following order:

      • 50 µL Assay Buffer.

      • 20 µL of diluted test compound or control (DMSO for 'no inhibition', a known MMP inhibitor like Batimastat for 'positive control').

      • 10 µL of diluted enzyme (final concentration ~2-5 nM).

    • Pre-incubate the plate at 37°C for 30 minutes. Rationale: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for identifying slow-binding or irreversible inhibitors.

    • Initiate the reaction by adding 20 µL of the fluorogenic substrate (final concentration ~10 µM).

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

    • Monitor the increase in fluorescence (e.g., Ex/Em = 328/393 nm) every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • Determine the reaction rate (V) by calculating the slope of the linear portion of the fluorescence vs. time curve (RFU/min).

    • Calculate the percent inhibition for each compound concentration: % Inhibition = [1 - (V_inhibitor / V_no_inhibition)] * 100

    • Plot % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Summary Table:

ParameterValueRationale
Plate Type96-well, black, flat-bottomMinimizes background fluorescence and crosstalk.
Final Volume100 µLStandard volume for microplate assays.
Final Enzyme Concentration2-5 nMWithin the linear range of the assay.
Final Substrate Conc.10 µM (approx. Kₘ)Ensures good signal and sensitivity to inhibitors.
Pre-incubation Time30 min at 37°CAllows for inhibitor-enzyme equilibration.
Final DMSO Concentration≤1%Minimizes solvent effects on enzyme activity.
Wavelengths (Ex/Em)328 nm / 393 nmSpecific for the commonly used Mca/Dpa FRET pair.
Protocol 1.2: Glutamine Synthetase (GS) Inhibition Assay (Colorimetric)

Causality Behind Experimental Choices: Glutamine synthetase is a critical enzyme in nitrogen metabolism and has been identified as a potential drug target in oncology and infectious diseases.[9][10] This protocol describes a classic and robust colorimetric assay that measures the transferase activity of GS. The product, γ-glutamylhydroxamate, forms a stable, colored complex with ferric chloride, which can be quantified spectrophotometrically. This endpoint assay is reliable and does not require specialized equipment.

Experimental Protocol:

  • Reagent Preparation:

    • Enzyme: Purified Glutamine Synthetase (e.g., from ovine brain, Sigma-Aldrich).

    • Substrate Cocktail (pH 7.5): 100 mM L-glutamine, 25 mM hydroxylamine, 25 mM sodium arsenate, 3 mM MnCl₂, 0.4 mM ADP. Rationale: Arsenate is used instead of phosphate to prevent reversal of the reaction. ADP and Mn²⁺ are essential cofactors for the transferase activity.

    • Stop/Color Reagent: 2.4 M HCl, 0.8 M FeCl₃, 5% (w/v) Trichloroacetic Acid (TCA). Rationale: The acidic solution stops the enzymatic reaction and provides the necessary environment for the formation of the ferric chloride-hydroxamate complex.

    • Test Compound: Prepare as described in Protocol 1.1.

  • Assay Procedure:

    • To microcentrifuge tubes, add 100 µL of Assay Buffer (50 mM Tris-HCl, pH 7.5), 20 µL of diluted test compound, and 30 µL of GS enzyme solution.

    • Pre-incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the Substrate Cocktail.

    • Incubate the reaction at 37°C for 20 minutes. Ensure the reaction is in the linear range; time may need optimization.

    • Terminate the reaction by adding 200 µL of the Stop/Color Reagent.

    • Centrifuge the tubes at 10,000 x g for 5 minutes to pellet the precipitated protein.

    • Transfer 200 µL of the supernatant to a clear, flat-bottom 96-well plate.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from a 'no enzyme' control.

    • Calculate percent inhibition and determine the IC50 value as described in Protocol 1.1.

Part 2: Cellular Activity Profiling

Expertise & Experience: While enzyme assays are crucial for target-based discovery, cell-based assays are essential for understanding a compound's activity in a more complex biological system.[11] These assays provide critical information on cell permeability, potential off-target effects, and overall cytotoxicity, which are key parameters for advancing a compound.[12] The MTT assay is a widely adopted, robust method for assessing cell viability.

Protocol 2.1: Cancer Cell Viability Assay (MTT-Based)

Causality Behind Experimental Choices: To validate if enzyme inhibition translates to a desired cellular phenotype (e.g., anti-proliferative effects), a cell viability assay is performed.[13] The MTT assay measures the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol:

  • Cell Culture:

    • Select a panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon). Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Assay Procedure:

    • Harvest cells using trypsin and seed them into a clear, flat-bottom 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours to allow cells to attach.

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO). Include a 'no cell' blank control.

    • Incubate the cells with the compounds for 72 hours. Rationale: A 72-hour exposure period is standard for assessing anti-proliferative effects, allowing for multiple cell doubling times.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percent viability: % Viability = [(Abs_compound - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

    • Plot % Viability against the log of compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Part 3: Advanced Mechanistic Assays

Expertise & Experience: After identifying potent compounds with cellular activity, the next step is to confirm their mechanism of action and explore other potential targets. The structural similarity of the scaffold to glutamate suggests that neuronal targets, such as NMDA receptors, could be relevant. Calcium flux assays are a standard method for studying ion channels and G-protein coupled receptors.[14]

Diagram of NMDA Receptor Calcium Flux Assay

This diagram illustrates the principle of detecting NMDA receptor antagonists.

G A HEK293 cells expressing NMDA receptors are plated B Cells are loaded with a calcium-sensitive fluorescent dye A->B C Test Compound (Antagonist) is added and incubated B->C D Agonists (Glutamate + Glycine) are added to stimulate the receptor C->D E Fluorescence is measured. Reduced signal indicates inhibition. D->E

Caption: Workflow for an antagonist-mode NMDA receptor calcium flux assay.

Protocol 3.1: NMDA Receptor Activity Assay (Calcium Flux)

Causality Behind Experimental Choices: NMDA receptors are ligand-gated ion channels crucial for synaptic plasticity.[15] Their dysfunction is linked to various neurological disorders. This assay uses HEK293 cells engineered to express specific NMDA receptor subunits (e.g., NR1/NR2A).[14] Activation of these receptors causes an influx of calcium, which is detected by a fluorescent indicator dye. This provides a direct functional readout of receptor activity and allows for the classification of compounds as antagonists, agonists, or modulators.[16]

Experimental Protocol:

  • Cell Preparation:

    • Use HEK293 cells stably or transiently expressing human NMDA receptor subunits NR1 and NR2A.

    • Seed cells in a black-walled, clear-bottom 96-well or 384-well plate and incubate overnight.[16]

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Calcium 6 Dye, Fluo-4 AM) and probenecid (to prevent dye leakage).

    • Remove the cell culture medium and add 100 µL of the dye loading buffer to each well.

    • Incubate the plate for 1-2 hours at 37°C, then 10 minutes at room temperature in the dark.[14]

  • Assay Procedure (using a FLIPR or similar instrument):

    • Prepare a compound plate with serial dilutions of the test compounds in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

    • Prepare an agonist plate containing glutamate and glycine/D-serine at concentrations that elicit a submaximal response (e.g., EC₂₀) for antagonist mode or a high concentration (e.g., EC₈₀) for potentiation mode.

    • Place the cell plate, compound plate, and agonist plate into the instrument.

    • The instrument will first measure a baseline fluorescence for ~30 seconds.

    • It will then add the test compound from the compound plate and monitor fluorescence for 3-5 minutes to detect any agonist activity.

    • Finally, it will add the agonist solution and continue to measure the fluorescence for another 3-5 minutes.[16]

  • Data Analysis:

    • The response is typically measured as the maximum fluorescence signal post-agonist addition or the area under the curve.

    • For antagonists, data are normalized to controls (vehicle = 0% inhibition, known antagonist like MK-801 = 100% inhibition) and IC50 values are calculated.

    • For positive allosteric modulators (PAMs), data are expressed as a percentage of the response to a saturating concentration of a known PAM.

Self-Validating System: Every assay plate must include appropriate controls to be considered valid. This includes:

  • Negative Control (0% activity): Vehicle (e.g., DMSO) only.

  • Positive Control (100% activity): A known reference compound (e.g., a standard inhibitor or antagonist).

  • No Enzyme/Cell Control: To measure background signal.

  • Z'-factor Calculation: For HTS campaigns, the Z'-factor should be calculated from the positive and negative controls to assess assay quality and robustness (Z' > 0.5 is considered excellent).

References

  • Visikol. (2023). The Importance of In Vitro Assays. [Link]

  • Desai, P.S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. [Link]

  • PeploBio. (2024). The Role of Assay Development and Validation in Drug Discovery. [Link]

  • ResearchGate. (n.d.). The in vitro cytotoxic activity of 5-oxopyrrolidine derivatives 2 and 4–22.... [Link]

  • Al-Ostath, A., et al. (n.d.). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. National Institutes of Health. [Link]

  • Chem Help ASAP. (2023). functional in vitro assays for drug discovery. YouTube. [Link]

  • Crown Bioscience. (2021). Biomarker Discovery and Validation Using a Combination of In Vitro and In Vivo Studies. [Link]

  • Chemical Methodologies. (2024). In silico Screening, Synthesis, and in vitro Enzyme Assay of Some 1,2,3-Oxadiazole-linked Tetrahydropyrimidine-5-carboxylate Derivatives as DPP-IV Inhibitors for Treatment of T2DM. [Link]

  • Chemical Technology. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. [Link]

  • JoVE Journal. (2018). NMDA-receptor Study Protocol. [Link]

  • Anusevicius, Z., et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. [Link]

  • Seethala, R., & Zhang, L. (Eds.). (2009). Handbook of Drug Screening (2nd ed.). Routledge. [Link]

  • National Institutes of Health. (n.d.). Pyroglutamation of cell surface proteins CD47 and TRP1 by glutaminyl cyclase modulates therapeutic antibody binding. [Link]

  • BellBrook Labs. (n.d.). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. [Link]

  • National Institute of Standards and Technology. (n.d.). Validation of in vitro tools and models for preclinical drug discovery. [Link]

  • National Institutes of Health. (n.d.). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. [Link]

  • IntechOpen. (n.d.). Inhibition of Glutamine Synthetase: A Potential Drug Target in Mycobacterium tuberculosis. [Link]

  • ACS Publications. (2021). Evaluation of Fluorescence-Based Screening Assays for the Detection and Quantification of Silyl Hydrolase Activity. [Link]

  • National Institutes of Health. (2008). A quantitative method to assess extrasynaptic NMDA receptor function in the protective effect of synaptic activity against neurotoxicity. [Link]

  • Frontiers. (n.d.). Specific inhibition of glutamine synthase involved in the metabolic pathway of amino acids is associated with anti-arthritic effects of sinomenine hydrochloride. [Link]

  • National Institutes of Health. (n.d.). Gamma-Glutamylcyclotransferase: A Novel Target Molecule for Cancer Diagnosis and Treatment. [Link]

  • PLOS. (2014). Linked Production of Pyroglutamate-Modified Proteins via Self-Cleavage of Fusion Tags with TEV Protease and Autonomous N-Terminal Cyclization with Glutaminyl Cyclase In Vivo. [Link]

  • Taylor & Francis eBooks. (2016). Handbook of Drug Screening. [Link]

  • National Institutes of Health. (2012). Mechanism of Action Assays for Enzymes. [Link]

  • MDPI. (n.d.). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. [Link]

  • Patsnap Synapse. (n.d.). How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. [Link]

  • ELK Biotechnology. (n.d.). Human GGCT(Gamma-Glutamylcyclotransferase) ELISA Kit. [Link]

  • MDPI. (n.d.). Special Issue : Enzyme Inhibitors in Drug Discovery and Development. [Link]

  • Creative Biolabs. (n.d.). Pyroglutamate Assay Service. [Link]

  • ResearchGate. (n.d.). Handbook of drug screening: Second edition. [Link]

  • National Institutes of Health. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. [Link]

  • ACS Publications. (2021). Glutamine Synthetase: Diverse Regulation and Functions of an Ancient Enzyme. [Link]

  • National Institutes of Health. (n.d.). Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect. [Link]

  • bioRxiv. (2024). NMDA Receptors Control Hippocampal Neural Activity Hierarchy. [Link]

  • BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

  • PNAS. (n.d.). Real-time enzyme kinetics monitored by dual-color fluorescence cross-correlation spectroscopy. [Link]

  • Barnes & Noble. (n.d.). Handbook of Drug Screening by Ramakrishna Seethala | eBook. [Link]

  • ResearchGate. (n.d.). Pyroglutamate formation mechanism. [Link]

  • bioRxiv. (2021). Essential role for Ggct in erythrocyte antioxidant defense. [Link]

  • Frontiers. (2022). Synaptic NMDA receptor activity at resting membrane potentials. [Link]

  • University of Nebraska-Lincoln. (n.d.). Glutamine Synthesis Inhibitors. [Link]

  • National Institutes of Health. (n.d.). A review for cell-based screening methods in drug discovery. [Link]

Sources

Troubleshooting & Optimization

Pyrrolidine Synthesis Core: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyrrolidine Synthesis Core, your dedicated resource for navigating the complexities of synthesizing this vital heterocyclic scaffold. The pyrrolidine ring is a cornerstone in medicinal chemistry and drug development, forming the backbone of numerous pharmaceuticals. However, its synthesis is not without challenges. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, empowering you to overcome common hurdles in your synthetic endeavors. Our focus is on providing not just procedural steps, but the underlying scientific principles to foster a deeper understanding of your chemical transformations.

I. Navigating Stereoselectivity in Pyrrolidine Synthesis

Controlling the three-dimensional arrangement of atoms is paramount in drug discovery, and the synthesis of chiral pyrrolidines presents a significant challenge.[1] Poor stereocontrol is a frequent stumbling block, leading to mixtures of diastereomers that can be difficult to separate and may exhibit different pharmacological profiles.

Frequently Asked Questions (FAQs) on Stereoselectivity

Q1: My 1,3-dipolar cycloaddition is yielding a mixture of diastereomers. What are the key factors influencing stereoselectivity in this reaction?

A1: Diastereoselectivity in 1,3-dipolar cycloadditions of azomethine ylides is a delicate balance of steric and electronic factors within the transition state. Several variables can be tuned to favor the formation of a single diastereomer:

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry.[2][3] Non-polar solvents like toluene often favor a more compact, endo-selective transition state, potentially leading to higher diastereoselectivity compared to more polar solvents like acetonitrile or THF.[1] Experimenting with a range of solvents is a crucial first step in optimizing your reaction.

  • Catalyst/Lewis Acid: The choice of metal catalyst or Lewis acid can have a profound impact on facial selectivity. Chiral ligands on the metal center can create a chiral environment that directs the approach of the dipolarophile to one face of the azomethine ylide. Silver catalysts, for instance, have been shown to effectively control diastereoselectivity in certain systems.[1]

  • Steric Hindrance: The steric bulk of substituents on both the azomethine ylide and the dipolarophile plays a critical role. Larger groups will preferentially occupy positions in the transition state that minimize steric clashes, thus directing the stereochemical outcome. Increasing the steric demand of a substituent on the amide nitrogen has been shown to improve diastereocontrol.[4]

  • π-π Stacking Interactions: Attractive π-π interactions between aromatic rings on the dipole and dipolarophile can stabilize a particular transition state, leading to higher diastereoselectivity.[5] This is often a key factor to consider when designing your substrates.

Q2: How can I rationally design my substrates to improve the diastereoselectivity of a pyrrolidine synthesis?

A2: Rational substrate design involves incorporating features that will bias the reaction towards a single stereochemical outcome. Consider the following:

  • Chiral Auxiliaries: Attaching a chiral auxiliary to either the azomethine ylide precursor or the dipolarophile is a classic and effective strategy. The auxiliary creates a steric bias, directing the cycloaddition to one face. The N-tert-butanesulfinyl group is a well-established chiral auxiliary that has proven effective in controlling the diastereoselective synthesis of densely substituted pyrrolidines.[1]

  • Intramolecular Reactions: Tethering the dipole and dipolarophile in an intramolecular fashion can impose significant conformational constraints on the transition state, often leading to excellent stereocontrol. The formation of a less strained cis-fused ring system is a powerful directing effect.[5]

Troubleshooting Poor Diastereoselectivity
Problem Potential Cause Troubleshooting Steps
Low Diastereomeric Ratio (dr) Suboptimal solvent choice.Screen a range of solvents with varying polarities (e.g., toluene, THF, CH2Cl2, acetonitrile).
Ineffective catalyst or Lewis acid.Experiment with different metal catalysts (e.g., Ag, Cu, Rh) and chiral ligands. Screen various Lewis acids (e.g., Mg(ClO4)2, Sc(OTf)3).
Insufficient steric differentiation.Redesign substrates to include bulkier substituents to enhance steric repulsion in the undesired transition state.
Formation of Multiple Regioisomers Competing electronic and steric effects.Modify the electronic properties of the dipolarophile (e.g., use more electron-deficient alkenes). Alter the steric environment around the reacting centers.

II. Overcoming Challenges in Common Synthetic Routes

While numerous methods exist for constructing the pyrrolidine ring, each comes with its own set of potential pitfalls. This section addresses common problems associated with two widely used synthetic strategies: 1,3-dipolar cycloaddition and reductive amination.

A. 1,3-Dipolar Cycloaddition of Azomethine Ylides

This powerful reaction forms the five-membered ring in a single, atom-economical step. However, achieving high yields and purity can be challenging.

cluster_0 Preparation cluster_1 Ylide Generation cluster_2 Cycloaddition cluster_3 Work-up & Purification Precursor_Mixing Mix aldehyde/ketone and amino acid ester Ylide_Formation In situ generation of azomethine ylide (e.g., via decarboxylation) Precursor_Mixing->Ylide_Formation Heat/Base Cycloaddition Reaction with dipolarophile Ylide_Formation->Cycloaddition Trapping Workup Aqueous work-up Cycloaddition->Workup Purification Chromatography Workup->Purification

Caption: General workflow for a 1,3-dipolar cycloaddition.

Q1: My 1,3-dipolar cycloaddition is giving a low yield of the desired pyrrolidine. What are the common causes?

A1: Low yields in this reaction can often be attributed to several factors:

  • Inefficient Ylide Generation: The in situ generation of the azomethine ylide is a critical step. If the conditions (e.g., temperature, base) are not optimal, the ylide may not form efficiently or may decompose before it can react with the dipolarophile. Careful optimization of the ylide generation step is crucial.

  • Ylide Decomposition or Side Reactions: Azomethine ylides are reactive intermediates and can undergo side reactions, such as dimerization or proton transfer, if not trapped efficiently by the dipolarophile. Ensuring a sufficient concentration of the dipolarophile is important.

  • Poor Reactivity of the Dipolarophile: Electron-deficient alkenes and alkynes are typically the most reactive dipolarophiles. If your dipolarophile is electron-rich or sterically hindered, the cycloaddition may be slow or inefficient.

  • Product Instability: The resulting pyrrolidine derivative may be unstable under the reaction conditions, leading to decomposition. This is particularly true if the product is sensitive to heat or acid/base.

Problem Potential Cause Troubleshooting Steps
Low Yield Inefficient azomethine ylide generation.Optimize temperature and reaction time for ylide formation. Screen different bases for decarboxylation.
Ylide decomposition.Increase the concentration of the dipolarophile. Add the dipolarophile at the beginning of the reaction.
Low reactivity of the dipolarophile.Use a more electron-deficient dipolarophile. Increase the reaction temperature (with caution).
Product degradation.Monitor the reaction by TLC/LC-MS to check for product decomposition. Lower the reaction temperature or shorten the reaction time.
B. Reductive Amination

Reductive amination is a versatile and widely used method for the synthesis of N-substituted pyrrolidines.[6] It involves the reaction of a 1,4-dicarbonyl compound with a primary amine, followed by reduction of the intermediate imine/enamine. While seemingly straightforward, this reaction can be plagued by side reactions.

Dicarbonyl 1,4-Dicarbonyl Compound Intermediate Imine/Enamine/ Pyrrole Intermediate Dicarbonyl->Intermediate Amine Primary Amine Amine->Intermediate Reduction Reducing Agent (e.g., NaBH4, H2/Pd) Intermediate->Reduction Pyrrolidine N-Substituted Pyrrolidine Reduction->Pyrrolidine

Caption: Key steps in reductive amination for pyrrolidine synthesis.

Q1: I am observing the formation of a significant amount of an N-substituted pyrrole as a byproduct in my reductive amination. How can I prevent this?

A1: The formation of an N-substituted pyrrole is a common side reaction in the synthesis of pyrrolidines from 1,4-dicarbonyl compounds, often referred to as the Paal-Knorr pyrrole synthesis.[7][8][9][10] This occurs when the intermediate formed after the initial condensation undergoes elimination of water to form the aromatic pyrrole ring instead of being reduced. To minimize pyrrole formation:

  • Control the Acidity: The Paal-Knorr reaction is often promoted by acidic conditions.[11] Carefully controlling the pH of the reaction medium is crucial. Running the reaction under neutral or slightly basic conditions can disfavor the elimination pathway.

  • Choice of Reducing Agent: Use a reducing agent that is effective under neutral or mildly acidic conditions and can rapidly reduce the imine intermediate as it is formed. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred over sodium borohydride (NaBH4) because they are more selective for the imine over the carbonyl groups and are effective at a pH where imine formation is favorable but pyrrole formation is less so.[12]

  • One-Pot Procedure: A one-pot procedure where the amine, dicarbonyl compound, and reducing agent are all present from the start can be effective. This allows the imine intermediate to be reduced as soon as it is formed, minimizing its opportunity to aromatize.

Q2: My reductive amination is sluggish, and I'm seeing incomplete conversion of my starting materials. What can I do to improve the reaction rate?

A2: Sluggish reductive aminations can be addressed by:

  • Catalytic Acid: While strong acid can promote pyrrole formation, a catalytic amount of a weak acid, such as acetic acid, can accelerate the formation of the imine intermediate without significantly promoting aromatization.[7]

  • Temperature: Gently heating the reaction mixture can increase the rate of both imine formation and reduction. However, be mindful that excessive heat can lead to side reactions.

  • Water Removal: The formation of the imine intermediate generates water. In some cases, removing water using a Dean-Stark trap or molecular sieves can drive the equilibrium towards the imine and improve the overall reaction rate.

III. Purification and Scale-Up Considerations

Successfully synthesizing your target pyrrolidine derivative is only half the battle. Effective purification and the potential for scaling up the synthesis are critical considerations for drug development professionals.

FAQs on Purification and Scale-Up

Q1: I have synthesized a mixture of pyrrolidine diastereomers. What are the best strategies for their separation?

A1: The separation of diastereomers can be challenging due to their similar physical properties. Common techniques include:

  • Column Chromatography: This is the most common method for separating diastereomers. Careful optimization of the solvent system is key. Often, a less polar solvent system will provide better resolution. Automated flash chromatography systems can be highly effective for this purpose.

  • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can provide excellent resolution.[13] This is often used for obtaining highly pure samples of each diastereomer.

  • Crystallization: If one of the diastereomers is crystalline, fractional crystallization can be an efficient and scalable method for purification.

Q2: What are the key challenges I should anticipate when scaling up a pyrrolidine synthesis for preclinical or clinical studies?

A2: Scaling up a synthesis from the bench to a pilot plant or manufacturing facility introduces a new set of challenges:

  • Reagent Stoichiometry and Addition: The order and rate of reagent addition can have a significant impact on the reaction profile and impurity formation on a larger scale.

  • Heat Transfer: Exothermic reactions that are easily controlled in the lab can become problematic on a larger scale. Efficient heat transfer is critical to maintain temperature control and prevent runaway reactions.

  • Mixing: Ensuring efficient mixing in large reactors is essential for maintaining homogeneity and achieving consistent results.

  • Work-up and Isolation: Extraction and filtration procedures that are straightforward on a small scale can be more complex and time-consuming at a larger scale.

  • Safety: A thorough safety assessment of all reagents, intermediates, and reaction conditions is paramount before any scale-up is attempted.

IV. References

  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters.

  • Pyrrolidine synthesis. Organic Chemistry Portal.

  • Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. National Institutes of Health.

  • 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. MDPI.

  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications.

  • Reductive Amination, and How It Works. Master Organic Chemistry.

  • 1,3-Dipolar cycloaddition. Wikipedia.

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central.

  • Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. ACS Publications.

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed Central.

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.

  • High-Throughput Purification of Combinatorial Libraries II: Automated Separation of Single Diastereomers from a 4-Amido-pyrrolidone Library Containing Intentional Diastereomer Pairs. Request PDF.

  • Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. ACS Publications.

  • Reductive One Batch Synthesis of N-Substituted Pyrrolidines from Primary Amines and 2,5-Dimethoxytetrahydrofuran. Organic Chemistry Portal.

  • High-throughput purification of combinatorial libraries II: Automated separation of single diastereomers from a 4-amido-pyrrolidone library containing intentional diastereomer pairs. PubMed.

  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers.

  • Pyrrole Synthesis Methods Review | PDF. Scribd.

  • Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. ACS Publications.

  • Highly Diastereoselective Synthesis of Substituted Pyrrolidines Using a Sequence of Azomethine Ylide Cycloaddition and Nucleophilic Cyclization. Sci-Hub.

  • Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. ResearchGate.

  • Solvent effects on stereoselectivity: more than just an environment. RSC Publishing.

  • Technical Support Center: Paal-Knorr Pyrrole Synthesis. Benchchem.

  • Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. PubMed Central.

  • Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. National Institutes of Health.

  • Solvent effects on stereoselectivity: more than just an environment. Sci-Hub.

  • (PDF) Recent Advances in the Synthesis of Pyrrolidines. ResearchGate.

  • Diastereoselective synthesis of pyrrolidines via 1,3-dipolar cycloaddition of a chiral azomethine ylide. Sci-Hub.

  • Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.

  • Asymmetric 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides, Thiocarbonyl Ylides, and Nitrones Staffan Karlsson. Diva-portal.org.

  • Transition Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications. ACS Publications.

  • Organic & Biomolecular Chemistry. RSC Publishing.

  • When an endlizable 1,4-diketore is heated with ammonia - primary amine, N-heterocycle pyrrole is formed. This reaction is known as Poad-Knorr synthesis. MBB College.

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

  • 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Aromatic Dipolarophiles.

  • Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Publishing.

  • B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. ACS Publications.

Sources

Technical Support Center: Optimizing N-Alkylation of Pyrrolidinones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of pyrrolidinones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for this crucial synthetic transformation. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, and mastering its derivatization is key to unlocking novel therapeutic agents.[1] This resource moves beyond simple protocols to explain the underlying chemical principles, empowering you to rationalize your experimental choices and overcome common challenges.

Foundational Principles: The N-Alkylation Reaction

The N-alkylation of pyrrolidinones is fundamentally a nucleophilic substitution reaction, most commonly proceeding via an SN2 mechanism, analogous to the well-known Williamson ether synthesis.[2][3][4] The reaction involves the deprotonation of the weakly acidic N-H bond of the pyrrolidinone ring by a suitable base to form a nucleophilic amide anion. This anion then attacks an electrophilic alkylating agent (typically an alkyl halide or sulfonate), displacing a leaving group to form the desired N-alkylated product.

Understanding the interplay of the base, solvent, alkylating agent, and temperature is critical for optimizing this reaction and minimizing side products.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the N-alkylation of pyrrolidinones in a practical question-and-answer format.

Question 1: My reaction shows low or no conversion of the starting pyrrolidinone. What are the likely causes and how can I improve the yield?

Answer:

Low conversion is a frequent challenge and can often be traced back to one or more of the following factors:

  • Insufficient Deprotonation (Base Selection): The pKa of the N-H bond in a typical pyrrolidinone is in the range of 24-26, making it significantly less acidic than an alcohol. Therefore, a sufficiently strong base is required for complete deprotonation.

    • Weak Bases (e.g., K₂CO₃, Et₃N): While sometimes effective for highly reactive alkylating agents like methyl iodide or benzyl bromide, weaker bases often result in incomplete deprotonation and slow reaction rates.[5] Consider switching to a stronger base.

    • Strong Bases (e.g., NaH, KH, LiHMDS, NaHMDS, n-BuLi): For less reactive alkylating agents or sterically hindered systems, strong bases are often necessary to drive the reaction to completion.[5] Sodium hydride (NaH) is a common and effective choice, as it irreversibly deprotonates the pyrrolidinone to generate the sodium salt and hydrogen gas.[5][6]

  • Poor Solubility: If the pyrrolidinone salt is not soluble in the reaction solvent, the reaction will be slow or may not proceed at all. This is particularly relevant when using hydride bases.

    • Solvent Choice: Polar aprotic solvents like DMF, DMSO, NMP, and THF are generally good choices as they can solvate the resulting amide anion.[5][7] Be aware of the potential for side reactions with some of these solvents at high temperatures.[7] For instance, DMF can be a source of dimethylamine at elevated temperatures.

  • Inactive Alkylating Agent: The reactivity of the alkylating agent follows the general trend: I > Br > Cl >> F. If you are using an alkyl chloride, consider converting it to the more reactive alkyl iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction).[5]

Troubleshooting Workflow for Low Conversion:

Caption: A decision tree for troubleshooting low conversion in N-alkylation reactions.

Question 2: My reaction is messy, and I'm observing multiple unexpected byproducts. What are the common side reactions and how can I suppress them?

Answer:

The formation of byproducts is often a result of competing reaction pathways. Here are the most common culprits:

  • Elimination (E2) Reaction: This is a major competing pathway when using secondary or tertiary alkyl halides.[2] The pyrrolidinone anion can act as a base, abstracting a proton from the alkyl halide and leading to the formation of an alkene.

    • Solution: Whenever possible, use primary alkyl halides. If a secondary alkyl halide is necessary, use a less sterically hindered base and lower reaction temperatures to favor substitution over elimination.

  • O-Alkylation: While N-alkylation is generally favored due to the higher nucleophilicity of the nitrogen anion, O-alkylation to form a vinyl ether can occur under certain conditions. This is more prevalent with hard alkylating agents and in solvents that favor the oxygen as the site of attack.

  • Hydrolysis of the Product: N-alkylpyrrolidinones can hydrolyze back to the corresponding amino acid, especially under harsh basic conditions and at elevated temperatures.[8]

    • Solution: Use the minimum necessary amount of base and keep the reaction temperature as low as feasible. Ensure your reagents and solvents are anhydrous.

  • Quaternization: If the product N-alkylpyrrolidinone is sufficiently nucleophilic, it can react with another molecule of the alkylating agent to form a quaternary ammonium salt.[5]

    • Solution: Use a stoichiometric amount of the alkylating agent or a slight excess (1.05-1.1 equivalents). Avoid a large excess of the alkylating agent.

Question 3: I'm having difficulty purifying my N-alkylated pyrrolidinone. What are the recommended purification strategies?

Answer:

Purification can be challenging due to the polar nature of both the product and potential byproducts.

  • Standard Work-up: A typical aqueous work-up is the first step. Carefully quench any unreacted strong base (e.g., NaH) by slowly adding a proton source like water or a saturated aqueous solution of ammonium chloride at 0 °C. Extract the product into an appropriate organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove residual water and dry over an anhydrous salt (e.g., Na₂SO₄, MgSO₄).

  • Chromatography: Flash column chromatography on silica gel is a common method for purifying N-alkylated pyrrolidinones. A gradient elution system, starting with a non-polar solvent (e.g., hexanes or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone), is usually effective.

  • Distillation: For thermally stable and relatively volatile products, vacuum distillation can be an excellent method for purification on a larger scale.[9][10] A patent from BASF describes a purification process involving the addition of a basic compound to the crude N-alkylpyrrolidone followed by distillation.[9]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose base for N-alkylation of pyrrolidinones?

For general applications, sodium hydride (NaH, 60% dispersion in mineral oil) is a robust and widely used base.[5][6] It provides irreversible deprotonation, driving the equilibrium towards the formation of the nucleophilic amide anion.

Q2: Which solvent should I choose?

Anhydrous tetrahydrofuran (THF) is a good starting point for many reactions. If solubility is an issue, dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can be used, but be mindful of their higher boiling points and potential for side reactions at elevated temperatures.[5][7] From a green chemistry perspective, exploring alternatives to DMF and NMP, such as 2-methyl-THF or cyclopentyl methyl ether (CPME), may be beneficial.

Q3: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system that provides good separation between your starting pyrrolidinone, the alkylating agent, and the product. Staining with potassium permanganate can help visualize the spots if they are not UV-active. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.

Q4: My alkylating agent is an alcohol. Can I use it directly?

Direct N-alkylation with alcohols is possible but typically requires a catalyst, such as an iridium or ruthenium complex, in a "borrowing hydrogen" methodology.[11][12] A more traditional approach is to first convert the alcohol to a better leaving group, such as a tosylate (Ts), mesylate (Ms), or a halide (e.g., using PBr₃ or SOCl₂), before reacting it with the deprotonated pyrrolidinone.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Sodium Hydride

This protocol provides a general method for the N-alkylation of a pyrrolidinone with a primary alkyl bromide.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 eq., 60% dispersion in mineral oil).

  • Solvent and Pyrrolidinone Addition: Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, then carefully decant the hexanes. Add anhydrous THF (or DMF) to the flask, followed by the slow, dropwise addition of a solution of the pyrrolidinone (1.0 eq.) in the same anhydrous solvent at 0 °C.

  • Deprotonation: Allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should be observed.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl bromide (1.1 eq.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material. Gentle heating (e.g., 40-50 °C) may be required for less reactive alkyl halides.

  • Quenching and Work-up: Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution. Dilute with water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or vacuum distillation.

Workflow for N-Alkylation using NaH:

G A 1. Add NaH to flame-dried flask B 2. Wash NaH with hexanes and add anhydrous solvent A->B C 3. Add pyrrolidinone solution dropwise at 0 °C B->C D 4. Stir at RT for 1h (Deprotonation) C->D E 5. Cool to 0 °C and add alkylating agent D->E F 6. Monitor reaction by TLC/LC-MS (may require heating) E->F G 7. Quench with sat. NH4Cl (aq) at 0 °C F->G H 8. Aqueous work-up and extraction G->H I 9. Purify by chromatography or distillation H->I

Caption: Step-by-step workflow for a typical N-alkylation reaction.

Data Summary Table

The choice of base and solvent can significantly impact the reaction outcome. The following table provides a general guide based on typical observations in the field.

BaseCommon SolventsTemperature RangeSuitable Alkylating AgentsKey Considerations
K₂CO₃ Acetone, AcetonitrileRefluxPrimary iodides/bromides, Benzyl halidesMild conditions, but often slow and incomplete.[5][13]
NaH THF, DMF0 °C to 60 °CPrimary and some secondary halides/sulfonatesHighly effective and widely applicable; requires anhydrous conditions.[5][6]
n-BuLi THF, Hexanes-78 °C to RTWide range, including less reactive halidesVery strong base; requires low temperatures and careful handling.[5]
KOtBu THF, t-BuOHRT to RefluxPrimary halidesStrong, non-nucleophilic base; can favor elimination with hindered substrates.[11]

References

  • ResearchGate. (2015, April 9). Any advise about the synthesis of N-alkylation of pyrrolidine, 2-methyl imidazole and benzimidazole?
  • Sigma-Aldrich. N-alkylation at sp3 Carbon Reagent Guide.
  • Pinkos, R., Vogler, T., & Ott, K. (2016). Process for purifying N-alkylpyrrolidones. U.S. Patent No. 9,255,069. Washington, DC: U.S.
  • Homework.Study.com. Write down the limitation(s) of the 'Williamson Ether Synthesis'?
  • Hart, D. J., et al. (2022).
  • De Azevedo, W. M., et al. (2013). Use of improved n-alkyl pyrrolidone solvents. WO2013107822A1.
  • Kim, J., et al. (2000). Purification of N-Methyl-2-Pyrrolidone (NMP)
  • Organic Chemistry. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube.
  • Li, Z., et al. (2023). Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. Organic Letters.
  • Luo, R., et al. (2023).
  • Organic Syntheses. Procedure for the Synthesis of a Fluorescent Dye.
  • MacMillan, D. W. C., et al. (2014). Direct β-Alkylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society.
  • Bera, M., & Maji, A. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry.
  • ResearchGate. Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone.
  • Organic Chemistry Portal. Pyrrolidine synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Wikipedia. Williamson ether synthesis.
  • Iannitelli, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
  • Ou, Y. J., et al. (2017). The Effects of Alkali and Temperature on the Hydrolysis Rate of N-methylpyrrolidone. IOP Conference Series: Earth and Environmental Science.
  • Wendt, O. F., & Johnson, M. T. (2023).
  • Padwa, A., et al. (1995). STUDIES ON THE ALKYLATION OF CHIRAL, NON-RACEMIC, TRICYCLIC PYRROLIDINONES. Heterocycles.
  • Ye, S., et al. (2020). Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions. Organic Chemistry Frontiers.
  • BYJU'S. Williamson Ether Synthesis reaction.
  • Reddy, R. E., & Ready, D. (2011).
  • Duan, H. (2021).
  • Gök, Y., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega.
  • ResearchGate. (2014, May 31). How do you purify N-vinylpyrrolidinone?

Sources

PMB deprotection side reactions and how to avoid them

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for p-Methoxybenzyl (PMB) ether deprotection. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and provide answers to frequently asked questions. As Senior Application Scientists, we aim to provide not just protocols, but the underlying chemical logic to empower you in your synthetic endeavors.

Troubleshooting Guide

This section addresses specific issues that can arise during PMB deprotection experiments. Each entry details the problem, potential causes, and actionable solutions.

Issue 1: My starting material is decomposing upon addition of DDQ.

Potential Causes:

  • Acid-Sensitivity of the Substrate: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can generate acidic byproducts during the reaction, which can lead to the decomposition of acid-labile functional groups in your molecule.[1]

  • Over-oxidation: While DDQ is a selective oxidant for electron-rich PMB ethers, other sensitive functionalities in the molecule, such as allylic alcohols or electron-rich aromatic rings, might be susceptible to oxidation.

  • Reaction with p-Methoxybenzaldehyde: The byproduct of the deprotection, p-methoxybenzaldehyde, or the intermediate p-methoxybenzyl cation, can sometimes react with nucleophilic sites on the deprotected product, leading to undesired side products and decomposition.[2]

Solutions:

  • Buffer the Reaction: Add a non-nucleophilic, mild base like sodium bicarbonate or potassium carbonate to the reaction mixture to neutralize any generated acid.

  • Lower the Temperature: Perform the reaction at 0 °C or even lower temperatures to reduce the rate of side reactions.

  • Use a Cation Scavenger: The inclusion of a cation scavenger can trap the liberated p-methoxybenzyl cation, preventing it from reacting with your product.[1] Anisole or 1,3-dimethoxybenzene are effective scavengers.[3]

  • Alternative Reagents: If decomposition persists, consider switching to a different deprotection method, such as using ceric ammonium nitrate (CAN) or a Lewis acid-based method.

Issue 2: The deprotection with Ceric Ammonium Nitrate (CAN) is sluggish and gives a low yield.

Potential Causes:

  • Solvent Choice: The choice of solvent is critical for CAN-mediated reactions. The reaction is typically performed in a mixture of acetonitrile and water. An insufficient amount of water can lead to poor solubility of CAN and slow reaction rates.

  • Stoichiometry of CAN: An insufficient amount of CAN will lead to an incomplete reaction. Typically, a stoichiometric excess of CAN is required.

  • Substrate Hindrance: Sterically hindered PMB ethers can be slow to react with CAN.

  • Work-up Issues: The product might be water-soluble, leading to loss during aqueous work-up.[4]

Solutions:

  • Optimize Solvent System: A common solvent system is a 9:1 or 10:1 mixture of acetonitrile to water. Adjusting this ratio might improve the reaction rate.

  • Increase CAN Equivalents: Gradually increase the equivalents of CAN used, monitoring the reaction by TLC to find the optimal amount. Be cautious, as a large excess can lead to side reactions.

  • Elevated Temperature: Gentle heating (e.g., to 40-50 °C) can sometimes accelerate the reaction for hindered substrates, but monitor for decomposition.

  • Alternative Work-up: If your product is water-soluble, avoid extensive aqueous washes. Extraction with a more polar organic solvent or using a solid-phase extraction (SPE) method might be necessary.

Issue 3: I am observing cleavage of other protecting groups during PMB deprotection.

Potential Causes:

  • Acidic Conditions: Methods employing strong acids like trifluoroacetic acid (TFA) for PMB deprotection will also cleave other acid-labile protecting groups such as tert-butyldimethylsilyl (TBS), tert-butoxycarbonyl (Boc), and acetals.[1][5]

  • Oxidative Conditions: While DDQ and CAN are relatively selective, they can sometimes affect other oxidatively sensitive groups. For example, other benzyl-type ethers can be cleaved, although at a slower rate than PMB ethers.[2]

  • Lewis Acid Conditions: Lewis acids used for PMB deprotection can also coordinate with and activate other functional groups, leading to their cleavage.

Solutions:

  • Choose an Orthogonal Method: Select a deprotection method that is orthogonal to the other protecting groups in your molecule. For instance, if you have acid-sensitive groups, use an oxidative method like DDQ or CAN. If you have oxidation-sensitive groups, an acidic method with a cation scavenger might be preferable.

  • Screening Different Reagents: Test a variety of deprotection reagents on a small scale to find the one that provides the best selectivity for your specific substrate.

  • Fine-tuning Reaction Conditions: Adjusting the reaction temperature, time, and stoichiometry of the reagent can often improve selectivity. For example, using a catalytic amount of a Lewis acid at a lower temperature might selectively cleave the more labile PMB group.

Frequently Asked Questions (FAQs)

What are the most common side reactions in PMB deprotection and how can I minimize them?

The most common side reactions include:

  • Over-oxidation: Oxidation of other sensitive functional groups in the molecule. To minimize this, use the minimum effective amount of the oxidant and perform the reaction at a low temperature.

  • Acid-catalyzed decomposition: Degradation of acid-sensitive groups. This can be avoided by using non-acidic deprotection methods or by adding a mild base to buffer the reaction.

  • Reaction with the p-methoxybenzyl cation: The liberated carbocation can alkylate nucleophilic sites on the product. Adding a cation scavenger like anisole or 1,3-dimethoxybenzene is an effective way to prevent this.[3]

How do I choose the best deprotection method for my substrate?

The choice of deprotection method depends on the other functional groups present in your molecule. The following decision tree can serve as a guide:

G start Start: Analyze Substrate Functionality acid_sensitive Acid-Sensitive Groups Present? (e.g., Boc, TBS, acetals) start->acid_sensitive oxidation_sensitive Oxidation-Sensitive Groups Present? (e.g., sulfides, electron-rich aromatics) acid_sensitive->oxidation_sensitive No both_sensitive Both Acid and Oxidation Sensitive Groups Present? acid_sensitive->both_sensitive Yes ddq_can Use Oxidative Method: DDQ or CAN oxidation_sensitive->ddq_can Yes acidic_method Use Acidic Method with Scavenger: TFA/anisole oxidation_sensitive->acidic_method No lewis_acid Consider Mild Lewis Acid Method: MgBr2·OEt2, TMSOTf (catalytic) complex_case Complex Case: Requires careful screening of mild/neutral methods (e.g., electrochemical, photoredox) both_sensitive->complex_case

Caption: Decision tree for selecting a PMB deprotection method.

What is the mechanism of PMB deprotection with DDQ?

The deprotection of a PMB ether with DDQ proceeds through a single-electron transfer (SET) mechanism.[2][6]

  • Charge-Transfer Complex Formation: The electron-rich PMB ether forms a charge-transfer complex with the electron-deficient DDQ.

  • Single-Electron Transfer (SET): An electron is transferred from the PMB ether to DDQ, forming a radical cation of the PMB ether and a radical anion of DDQ. The electron-donating methoxy group on the PMB group stabilizes this radical cation.[2]

  • Proton Transfer and Fragmentation: Subsequent proton transfer and reaction with water lead to the formation of a hemiacetal.

  • Hemiacetal Collapse: The unstable hemiacetal collapses to release the deprotected alcohol and p-methoxybenzaldehyde.

G cluster_0 DDQ Deprotection Mechanism A PMB-OR + DDQ B [PMB-OR • DDQ] Charge-Transfer Complex A->B Formation C [PMB-OR]+• + DDQ-• Radical Ion Pair B->C SET D PMB-O+=R + DDQH- C->D Proton Transfer E H2O Attack D->E F Hemiacetal Intermediate E->F G ROH + p-MeO-Ph-CHO (Deprotected Alcohol + Aldehyde) F->G Collapse

Sources

Technical Support Center: Stability and Degradation of Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. Our aim is to equip you with the scientific rationale behind experimental observations and to offer robust protocols for identifying and mitigating potential degradation issues.

Introduction to the Stability Profile

This compound is a versatile intermediate in medicinal chemistry and drug discovery. Its structure comprises three key functional groups that influence its stability: a γ-lactam (5-oxopyrrolidine) ring, a methyl ester, and an N-(4-methoxybenzyl) group. Understanding the potential degradation pathways of each of these moieties is crucial for accurate experimental design, formulation development, and regulatory compliance. Forced degradation studies are an essential tool for elucidating these pathways and developing stability-indicating analytical methods.[1][2][3]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the handling, storage, and analysis of this compound.

FAQ 1: Hydrolytic Instability

Question: I am observing a loss of my parent compound in aqueous solutions, particularly when buffered at a basic pH. What is the likely cause?

Answer: The most probable cause is hydrolysis of the γ-lactam ring and/or the methyl ester. Both functional groups are susceptible to hydrolysis, with the rate significantly increasing under basic conditions.[2]

  • Lactam Hydrolysis: The five-membered pyrrolidinone ring can undergo hydrolytic cleavage to yield the corresponding γ-amino acid, specifically N-(4-methoxybenzyl)-4-aminoglutaric acid methyl ester. This is a common degradation pathway for lactam-containing compounds.[2]

  • Ester Hydrolysis: The methyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, forming 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid. While methyl esters are generally more stable than other alkyl esters, they are still prone to hydrolysis over time, especially with increasing pH.

Troubleshooting Guide:

  • pH Control: Maintain solutions at a neutral or slightly acidic pH (pH 4-6) to minimize the rate of hydrolysis. Avoid strongly basic conditions (pH > 8).

  • Solvent Selection: For short-term storage or analysis, consider using organic solvents like acetonitrile or methanol with minimal water content.

  • Temperature: Perform experiments at controlled, and if possible, reduced temperatures to slow down the hydrolysis rate.

  • Analytical Monitoring: Employ a stability-indicating HPLC method to monitor for the appearance of more polar degradation products, which would correspond to the hydrolyzed acid forms.

FAQ 2: Oxidative Degradation

Question: My sample is showing unexpected degradation products after exposure to air or in the presence of certain excipients. Could this be oxidation?

Answer: Yes, the N-(4-methoxybenzyl) group is a primary site for oxidative degradation. The benzylic position is susceptible to oxidation, which can lead to the cleavage of the N-benzyl bond.

  • N-debenzylation: Oxidative cleavage can result in the formation of 5-oxopyrrolidine-3-carboxylate and p-methoxybenzaldehyde. This is a known degradation pathway for N-benzyl amides.

  • Oxidation of the Methoxy Group: While less common under mild conditions, the methoxy group on the phenyl ring can also be a site for oxidation, potentially leading to the formation of phenolic derivatives after demethylation.

Troubleshooting Guide:

  • Inert Atmosphere: When working with the compound in solution for extended periods, consider purging with an inert gas like nitrogen or argon to minimize exposure to oxygen.

  • Antioxidants: For formulation studies, the inclusion of antioxidants may be necessary to prevent oxidative degradation.

  • Excipient Compatibility: Be aware that some pharmaceutical excipients can contain reactive impurities (e.g., peroxides in polymers) that can promote oxidation. Conduct forced degradation studies with excipient blends to identify potential incompatibilities.[3]

  • LC-MS/MS Analysis: Use LC-MS/MS to identify potential oxidative degradation products by looking for the characteristic mass of the de-benzylated pyrrolidinone and p-methoxybenzaldehyde.[4]

FAQ 3: Photodegradation

Question: I have noticed degradation of my compound when samples are left exposed to light. What is the potential for photodegradation?

Answer: The aromatic p-methoxybenzyl moiety can absorb UV light, making the molecule susceptible to photodegradation. Photolytic stress can induce complex degradation pathways.

  • Radical-Mediated Degradation: Absorption of UV light can lead to the formation of radical intermediates, which can then undergo a variety of reactions, including cleavage of the N-benzyl bond or modifications to the aromatic ring.

  • Photo-oxidation: The presence of both light and oxygen can accelerate oxidative degradation pathways.

Troubleshooting Guide:

  • Light Protection: Always store the solid compound and its solutions in amber vials or protected from light.

  • Photostability Studies: Conduct formal photostability studies according to ICH guidelines to quantify the extent of degradation upon exposure to light.

  • Analytical Considerations: When analyzing samples, use a UV detector at a wavelength where the parent compound and potential degradants absorb, and be mindful of potential on-column photodegradation if using a flow cell exposed to light.

Predicted Degradation Pathways

The following diagram illustrates the most probable degradation pathways for this compound based on its chemical structure and literature on related compounds.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation parent This compound lactam_hydrolysis N-(4-methoxybenzyl)-4-aminoglutaric acid methyl ester (Lactam Cleavage) parent->lactam_hydrolysis Alkaline/Acidic Conditions ester_hydrolysis 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid (Ester Cleavage) parent->ester_hydrolysis Alkaline/Acidic Conditions debenzylation_amide Methyl 5-oxopyrrolidine-3-carboxylate parent->debenzylation_amide Oxidizing Agents debenzylation_aldehyde p-Methoxybenzaldehyde parent->debenzylation_aldehyde Oxidizing Agents photo_products Complex Mixture of Photoproducts parent->photo_products UV Light

Caption: Predicted degradation pathways of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound at 80°C for 48 hours. Dissolve in the mobile phase for analysis.

  • Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines.

3. Sample Analysis:

  • Analyze all stressed samples, along with a control sample (unstressed), using a validated stability-indicating HPLC-UV method.

  • Characterize any significant degradation products using LC-MS/MS.[4]

Protocol 2: Stability-Indicating HPLC-UV Method

This is a starting point for developing a stability-indicating HPLC method. Optimization will be required.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 20% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Injection Volume 10 µL

Method Validation:

  • The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by the ability to resolve the parent peak from all degradation products.

Workflow for Degradation Product Identification

The following diagram outlines a typical workflow for the identification and characterization of unknown degradation products.

G start Forced Degradation Study hplc HPLC-UV Analysis (Detect & Quantify Degradants) start->hplc lcms LC-MS/MS Analysis (Determine Mass & Fragmentation) hplc->lcms structure Propose Structures of Degradants lcms->structure synthesis Synthesize Reference Standards (Optional but Recommended) structure->synthesis confirm Confirm Structure by Co-injection & NMR synthesis->confirm

Caption: Workflow for the identification of degradation products.

References

  • LC-MS/MS characterization of pirtobrutinib impurities and product degradation: stability studies. RSC Advances. Available at: [Link]

  • Forced Degradation Studies Research Articles. R Discovery. Available at: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Available at: [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Biological Screening of Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For drug discovery researchers and medicinal chemists, the pyrrolidine scaffold is a cornerstone of innovation, offering a versatile three-dimensional structure ripe for modification.[1] This guide provides an in-depth, technically-focused comparison of screening methodologies for novel derivatives of Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate. We will move beyond a simple listing of protocols to explore the scientific rationale behind experimental choices, ensuring a robust and self-validating screening cascade. Our focus will be on identifying potential anticancer, antimicrobial, and anti-inflammatory activities, which are common therapeutic targets for heterocyclic compounds.

The Rationale for Screening: Why Pyrrolidines?

The 5-oxopyrrolidine core is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active molecules.[2][3] The structural rigidity of the lactam ring, combined with the potential for stereochemical diversity, makes it an attractive starting point for the development of novel therapeutics.[1][4] Derivatives of this core have demonstrated a range of biological activities, including promising anticancer and antimicrobial effects.[2][3] The methoxybenzyl group in the target compound may further enhance its biological profile by interacting with various biological targets.

This guide will delineate a strategic screening workflow designed to efficiently identify and characterize the most promising derivatives of this compound.

Proposed Biological Screening Workflow

The following diagram illustrates a logical progression for the biological evaluation of our target derivatives, starting with broad primary screens and moving towards more specific secondary and mechanistic assays for promising candidates.

Screening Workflow cluster_0 Primary Screening cluster_1 Secondary & Mechanistic Assays Primary_Anticancer Anticancer Screen (MTT Assay) Secondary_Anticancer Apoptosis/Cell Cycle Analysis Primary_Anticancer->Secondary_Anticancer Active Compounds Primary_Antimicrobial Antimicrobial Screen (MIC Assay) Secondary_Antimicrobial Bactericidal/Bacteriostatic Determination Primary_Antimicrobial->Secondary_Antimicrobial Active Compounds Primary_Antiinflammatory Anti-inflammatory Screen (Nitric Oxide Assay) Secondary_Antiinflammatory COX Enzyme Inhibition Assay Primary_Antiinflammatory->Secondary_Antiinflammatory Active Compounds Compound_Library Compound Library of Derivatives Compound_Library->Primary_Anticancer Test Concentration Compound_Library->Primary_Antimicrobial Test Concentration Compound_Library->Primary_Antiinflammatory Test Concentration

Caption: A streamlined workflow for the biological screening of novel compounds.

Part 1: Anticancer Activity Screening

Derivatives of the 5-oxopyrrolidine scaffold have shown notable anticancer properties.[2][3][5][6] A primary screen to assess the cytotoxic effects of the novel derivatives against a panel of cancer cell lines is a logical first step.

Primary Anticancer Screen: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, colorimetric method to assess cell viability.[5] It is a robust and high-throughput method suitable for the initial screening of a large number of compounds.

  • Cell Culture: Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for a specified period, typically 24 to 72 hours. A vehicle control (DMSO) and a positive control (e.g., cisplatin or doxorubicin) are included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ (half-maximal inhibitory concentration) value for each compound is determined from the dose-response curve.

Compound/DerivativeCell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Hypothetical Derivative A A54915.2Cisplatin8.5
Hypothetical Derivative B A54928.7Cisplatin8.5
Hypothetical Derivative C MCF-79.8Doxorubicin1.2
Hypothetical Derivative D MCF-745.1Doxorubicin1.2

Note: The data presented here is illustrative and intended to provide a framework for comparison.

Part 2: Antimicrobial Activity Screening

The increasing prevalence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[3] Pyrrolidine derivatives have been identified as promising scaffolds for the development of new antibacterial and antifungal drugs.[2][3]

Primary Antimicrobial Screen: Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7] This assay is the gold standard for determining the in vitro susceptibility of bacteria and fungi to a new compound.[7]

  • Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans) are cultured in appropriate broth overnight. The cultures are then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).[7]

  • Compound Preparation: The test compounds are serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. A positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and a negative control (no compound) are included.

Compound/DerivativeS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Reference CompoundMIC (µg/mL)
Hypothetical Derivative E 8>6416Ciprofloxacin0.5 (S. aureus), 0.015 (E. coli)
Hypothetical Derivative F 32>64>64Ciprofloxacin0.5 (S. aureus), 0.015 (E. coli)
Hypothetical Derivative G >64>644Fluconazole0.25-1.0 (C. albicans)
Hypothetical Derivative H 16>6432Fluconazole0.25-1.0 (C. albicans)

Note: The data presented here is illustrative and intended to provide a framework for comparison.

Part 3: Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is of significant interest.[8] Heterocyclic compounds, including pyrrole derivatives, have been investigated for their anti-inflammatory potential.[9]

Primary Anti-inflammatory Screen: Nitric Oxide (NO) Inhibition Assay in Macrophages

Lipopolysaccharide (LPS)-stimulated macrophages produce nitric oxide (NO), a key inflammatory mediator. The Griess assay can be used to quantify nitrite, a stable product of NO, in the cell culture supernatant, thereby providing a measure of the anti-inflammatory activity of a compound.[10]

  • Cell Culture: A murine macrophage cell line (e.g., RAW 264.7) is cultured in DMEM supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into a 96-well plate and allowed to adhere.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. A positive control (e.g., dexamethasone) and a negative control (no compound, with and without LPS) are included.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • Griess Reaction: The supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Absorbance Measurement: After a short incubation at room temperature, the absorbance is measured at 540 nm.

  • Data Analysis: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Compound/DerivativeNO Inhibition IC₅₀ (µM)Reference CompoundNO Inhibition IC₅₀ (µM)
Hypothetical Derivative I 25.6Dexamethasone5.1
Hypothetical Derivative J 42.1Dexamethasone5.1
Hypothetical Derivative K 12.3Dexamethasone5.1
Hypothetical Derivative L >100Dexamethasone5.1

Note: The data presented here is illustrative and intended to provide a framework for comparison.

Secondary and Mechanistic Assays

For compounds that exhibit significant activity in the primary screens, further investigation is warranted to understand their mechanism of action and to confirm their therapeutic potential.

  • For Anticancer Hits: Assays to determine the mode of cell death (apoptosis vs. necrosis) and the effect on the cell cycle can provide valuable mechanistic insights.

  • For Antimicrobial Hits: Determining whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) is a crucial next step.

  • For Anti-inflammatory Hits: Investigating the inhibition of key inflammatory enzymes, such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), can elucidate the mechanism of action.[11]

Conclusion

This guide provides a comprehensive and scientifically grounded framework for the biological screening of novel this compound derivatives. By employing a logical and tiered screening approach, researchers can efficiently identify and characterize promising new drug candidates. The provided protocols and comparative data tables serve as a practical resource for initiating and interpreting these crucial early-stage drug discovery experiments.

References

  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold - MDPI. Available from: [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - MDPI. Available from: [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC - NIH. Available from: [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH. Available from: [Link]

  • (PDF) Synthesis, in-vitro Screening and Docking analysis of novel Pyrrolidine and Piperidine substituted ethoxy chalcone as Anticancer agents - ResearchGate. Available from: [Link]

  • Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents - PMC - NIH. Available from: [Link]

  • Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB - MDPI. Available from: [Link]

  • The anticancer activity of 5-oxopyrrolidine derivatives 2 and 4–22 on... - ResearchGate. Available from: [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - MDPI. Available from: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

  • Exploration of Chemical Biology Approaches to Facilitate the Discovery and Development of Novel Antibiotics - Frontiers. Available from: [Link]

  • Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle - Pharmacia. Available from: [Link]

  • Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry | Request PDF - ResearchGate. Available from: [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. Available from: [Link]

  • The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies - MDPI. Available from: [Link]

  • Biochemical Evaluation of Potential Antibacterial Activities of (2,6-Diethylphenyl)-5-Oxopyrrolidine Derivatives via In-Silico Study - Journal of Hunan University Natural Sciences. Available from: [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H. Available from: [Link]

  • Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC - NIH. Available from: [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. Available from: [Link]

  • This compound. Available from: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationships of 5-Oxopyrrolidine-3-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The 5-oxopyrrolidine-3-carboxylate scaffold, a derivative of pyroglutamic acid, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological processes.[1][2][3] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of various analogs, offering insights into the rational design of potent and selective modulators of therapeutic targets. We will delve into the nuances of chemical modifications and their profound impact on anti-inflammatory, anticancer, and antimicrobial activities, supported by experimental data and detailed protocols.

The Versatile Scaffold: Understanding the 5-Oxopyrrolidine-3-carboxylate Core

The 5-oxopyrrolidine-3-carboxylate core, also known as a pyroglutamate analog, presents multiple points for chemical diversification, allowing for the fine-tuning of its physicochemical and pharmacological properties. The key positions for modification are the nitrogen atom at position 1 (N-1) and the carboxylic acid group at position 3 (C-3).

Caption: General structure of the 5-oxopyrrolidine-3-carboxylate scaffold highlighting the key positions for chemical modification.

Anti-inflammatory Activity: Targeting Matrix Metalloproteinases

A significant area of investigation for 5-oxopyrrolidine-3-carboxylate analogs has been in the development of anti-inflammatory agents. A notable study focused on the synthesis of a series of these derivatives and their subsequent evaluation as inhibitors of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are implicated in inflammatory processes.[4]

The general synthetic route involves the reaction of a substituted acetohydrazide with aromatic aldehydes and succinic anhydride.[4] This approach allows for the introduction of diverse substituents, enabling a systematic exploration of the SAR.

SAR Insights for Anti-inflammatory Activity

The anti-inflammatory potential of these compounds is intricately linked to the nature of the substituents introduced. While specific quantitative IC50 values are not always readily available in the initial literature, the qualitative activity profiles provide valuable guidance for future design.

Compound IDKey SubstituentsTargetActivity ProfileReference
3d, 3e, 3f Varied aromatic and heterocyclic moietiesMMP-2, MMP-9Promising anti-inflammatory activity[4]

Table 1: Summary of anti-inflammatory activity for selected 5-oxopyrrolidine-3-carboxylate analogs.

The promising activity of compounds 3d, 3e, and 3f suggests that specific aromatic and heterocyclic substituents are well-tolerated and likely engage in favorable interactions within the active sites of MMP-2 and MMP-9.[4] Further quantitative studies are necessary to delineate the precise structural requirements for potent MMP inhibition.

Anticancer and Antimicrobial Activities: A Dual Threat

The 5-oxopyrrolidine-3-carboxylate scaffold has also proven to be a fertile ground for the discovery of novel anticancer and antimicrobial agents.[5][6][7][8] The derivatization of the core structure has yielded compounds with significant activity against various cancer cell lines and multidrug-resistant pathogens.[5][6][7][8]

A common synthetic strategy commences with the reaction of a substituted aminophenyl moiety with itaconic acid to form the 5-oxopyrrolidine-3-carboxylic acid core.[5][7][9] This core is then typically converted to its corresponding acid hydrazide, which serves as a versatile intermediate for the synthesis of a wide range of hydrazones, azoles, and diazoles.[5][7][10]

Start Substituted Aniline + Itaconic Acid Core 5-Oxopyrrolidine-3-carboxylic Acid Start->Core Cyclocondensation Hydrazide Acid Hydrazide Intermediate Core->Hydrazide Esterification followed by Hydrazinolysis Derivatives Hydrazones, Azoles, Diazoles Hydrazide->Derivatives Condensation with Aldehydes/Ketones or Diketones

Caption: General synthetic workflow for the diversification of the 5-oxopyrrolidine-3-carboxylate scaffold.

SAR for Anticancer Activity

The anticancer activity of these analogs is highly dependent on the nature of the substituents at both the N-1 and C-3 positions.

  • N-1 Substituents: The presence of a 1-(4-acetamidophenyl) group at the N-1 position has been a common starting point for many active compounds.[5][7][8][9] Further modifications, such as the introduction of a 1-(2-hydroxyphenyl) or a 1-(3,5-dichloro-2-hydroxyphenyl) moiety, have been shown to significantly influence anticancer potency.[6] For instance, the addition of 3,5-dichloro substitution on the 1-phenyl ring greatly enhanced the in vitro anticancer activity against A549 lung adenocarcinoma cells.[6]

  • C-3 Derivatives: Derivatization of the C-3 carboxylic acid into hydrazones has been a particularly fruitful strategy.

    • The incorporation of a 5-nitrothiophene substituent in the hydrazone moiety resulted in promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains.[5][7][8]

    • Hydrazones bearing a thien-2-yl group showed good activity against methicillin-resistant S. aureus (MRSA).[6]

    • Bis-hydrazones containing 2-thienyl or 5-nitrothienyl fragments demonstrated the highest anticancer activity in some series.[7]

    • Compounds bearing azole and diazole moieties at the C-3 position have also exhibited potent anticancer activity.[5][8]

Compound ClassKey FeaturesCancer Cell LineActivity HighlightsReferences
Hydrazones5-nitrothiophene substituentA549 (Lung)Potent anticancer activity[5][7][8]
HydrazonesThien-2-yl groupA549 (Lung)Significant anticancer activity[6]
Benzimidazoles3,5-dichloro-2-hydroxyphenyl at N-1 and 5-fluorobenzimidazole at C-3A549 (Lung)Strikingly increased anticancer activity[6]

Table 2: Summary of anticancer activity for different classes of 5-oxopyrrolidine-3-carboxylate analogs.

SAR for Antimicrobial Activity

The structural features that govern anticancer activity often overlap with those that confer antimicrobial properties.

  • Gram-Positive Selectivity: Many of the synthesized 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives displayed selective antimicrobial activity against Gram-positive bacteria, such as S. aureus, E. faecalis, and C. difficile.[6][11]

  • Impact of C-3 Substituents:

    • A hydrazone with a thien-2-yl fragment significantly enhanced antibacterial activity against MRSA.[6]

    • A 5-nitrothien-2-yl substitution led to a loss of antibacterial activity but conferred broad-spectrum antifungal activity.[6]

    • A 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent at N-1 showed broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[6]

Compound IDN-1 SubstituentC-3 SubstituentTarget OrganismsMIC (µg/mL)References
14 1-(2-hydroxyphenyl)Hydrazone with thien-2-ylVancomycin-intermediate S. aureus4-16[6]
24b 1-(3,5-dichloro-2-hydroxyphenyl)5-fluorobenzimidazoleVancomycin-intermediate S. aureus2-8[6]
21 1-(4-aminophenyl)Hydrazone with 5-nitrothiopheneMultidrug-resistant S. aureusNot specified[5][7][8]

Table 3: Antimicrobial activity of lead 5-oxopyrrolidine-3-carboxylate analogs.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols are essential.

General Synthesis of 1-(Aryl)-5-oxopyrrolidine-3-carboxylic Acids

This protocol is adapted from the synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid.[9]

  • A mixture of the appropriately substituted aniline (0.5 mol) and itaconic acid (0.75 mol) in water (100 mL) is refluxed for 12 hours.

  • After cooling, the reaction mixture is acidified with 5% hydrochloric acid.

  • The resulting crystalline solid is collected by filtration, washed with water, and purified by recrystallization or by dissolving in a 5% sodium hydroxide solution, filtering, and acidifying the filtrate to pH 5.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability.[6]

  • Human cancer cells (e.g., A549) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with the test compounds at a fixed concentration (e.g., 100 µM) for 24 hours.

  • After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for another 4 hours.

  • The formazan crystals formed are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is calculated as a percentage relative to untreated control cells.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]

  • The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.

  • A standardized inoculum of the target microorganism is added to each well.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The 5-oxopyrrolidine-3-carboxylate scaffold has unequivocally demonstrated its value as a versatile template for the design of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide underscore the critical role of specific substitutions at the N-1 and C-3 positions in dictating the biological activity profile. The derivatization of the C-3 carboxylic acid into hydrazones, azoles, and benzimidazoles has been a particularly successful strategy, yielding potent anticancer and antimicrobial compounds.

Future research in this area should focus on:

  • Quantitative SAR studies: Generating more comprehensive datasets with IC50 and MIC values to build robust quantitative structure-activity relationship (QSAR) models.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds. For example, some analogs have been suggested to act as protein kinase inhibitors.[12]

  • Optimization of pharmacokinetic properties: Investigating modifications that improve the absorption, distribution, metabolism, and excretion (ADME) profiles of these promising leads.

  • Exploration of novel biological targets: Expanding the screening of these analogs against other therapeutic targets to uncover new pharmacological activities.

By leveraging the insights gained from the SAR studies presented here and embracing a multidisciplinary approach, the full therapeutic potential of 5-oxopyrrolidine-3-carboxylate analogs can be realized.

References

  • Chovatia, P. T., Akbari, J. D., Kachhadia, V. V., Zalavadia, P. D., & Doshi, H. V. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. [Link]

  • Al-Ameri, J. H., Al-Masoudi, N. A., & Al-Sultani, K. A. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. ResearchGate. [Link]

  • Krasavin, M., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. [Link]

  • Šačkus, A., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. [Link]

  • Al-Ameri, J. H., Al-Masoudi, N. A., & Al-Sultani, K. A. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. [Link]

  • Al-Ameri, J. H., Al-Masoudi, N. A., & Al-Sultani, K. A. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PubMed. [Link]

  • Al-Ameri, J. H., Al-Masoudi, N. A., & Al-Sultani, K. A. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC - NIH. [Link]

  • Krasavin, M., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. PMC - NIH. [Link]

  • Li, Y., et al. (2018). Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead. PubMed. [Link]

  • S. Al-Otaibi, A., et al. (2025). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. PubMed Central. [Link]

  • Li, Y., et al. (2018). Synthesis and bioactivities evaluation of L-pyroglutamic acid analogues from natural product lead. ResearchGate. [Link]

  • Stefanucci, A., Novellino, E., & Costante, R. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. LOCKSS. [Link]

  • Panday, S. K. (2017). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Bentham Science. [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。